molecular formula C15H11ClO4 B2755125 4-[2-(4-Chlorophenoxy)acetyl]benzoic acid CAS No. 1267974-59-3

4-[2-(4-Chlorophenoxy)acetyl]benzoic acid

Cat. No.: B2755125
CAS No.: 1267974-59-3
M. Wt: 290.7
InChI Key: KJLZEAKGEFHRFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(4-Chlorophenoxy)acetyl]benzoic acid ( 1267974-59-3) is a high-purity organic compound offered for research and development purposes. This molecule features a benzoic acid scaffold linked to a 4-chlorophenoxy group through an acetyl chain, making it a valuable intermediate in synthetic organic chemistry . With a molecular formula of C 15 H 11 ClO 4 and a molecular weight of 290.70 g/mol, this compound is characterized by its high level of purity . Its structural features suggest potential applications in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. Researchers may utilize this compound as a key building block for developing pharmacologically active molecules or functional materials. Please Note: This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[2-(4-chlorophenoxy)acetyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClO4/c16-12-5-7-13(8-6-12)20-9-14(17)10-1-3-11(4-2-10)15(18)19/h1-8H,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJLZEAKGEFHRFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)COC2=CC=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-[2-(4-Chlorophenyl)acetyl]benzoic Acid (CAS 53242-76-5)

Author: BenchChem Technical Support Team. Date: March 2026

A Note on the Topic: Initial searches for "4-[2-(4-Chlorophenoxy)acetyl]benzoic acid (CAS 52711-66-7)" yielded limited to no specific technical data. It is likely that this is a less common compound or a potential misnomer. This guide will therefore focus on the structurally related and well-documented compound, 2-[2-(4-Chlorophenyl)acetyl]benzoic acid (CAS 53242-76-5) , to provide a comprehensive and technically valuable resource for researchers, scientists, and drug development professionals. This compound shares key structural motifs, including a chlorophenyl group and a benzoic acid moiety, and is of significant interest in medicinal chemistry.

Introduction and Physicochemical Properties

2-[2-(4-Chlorophenyl)acetyl]benzoic acid is a benzoic acid derivative with a notable chemical architecture that has garnered interest in the field of pharmaceutical sciences.[1] Its structure, featuring a benzoic acid core functionalized with a 4-chlorophenylacetyl group, makes it a versatile building block and an intermediate in the synthesis of more complex molecules.[2][3] The presence of the 4-chlorophenyl group is often associated with enhanced biological activity and modified solubility properties in drug candidates.[3] This compound is typically a white to off-white crystalline solid and is generally soluble in organic solvents, with limited solubility in water.[2][3]

Physicochemical Data Summary
PropertyValueSource(s)
CAS Number 53242-76-5[3][4]
Molecular Formula C15H11ClO3[3][4]
Molecular Weight 274.70 g/mol [4]
Appearance White to off-white solid[3]
Boiling Point 456.8°C at 760 mmHg[4]
Density 1.332 g/cm³[4]
Solubility Slightly soluble in DMSO and Methanol[4]
Storage Temperature Room Temperature

Synthesis and Chemical Reactions

The synthesis of 2-[2-(4-Chlorophenyl)acetyl]benzoic acid can be approached through various organic synthesis routes. A common strategy involves the Friedel-Crafts acylation or related reactions where a derivative of phthalic anhydride is reacted with a suitable chlorophenyl-containing reagent. The specific reaction conditions, including the choice of catalyst and solvent, are critical for achieving a good yield and purity of the final product.

Representative Synthesis Workflow

A plausible synthetic route could involve the reaction of phthalic anhydride with (4-chlorophenyl)acetic acid or its derivative in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The reaction proceeds through an electrophilic aromatic substitution mechanism.

Synthesis_Workflow Reactant1 Phthalic Anhydride Reaction Friedel-Crafts Acylation Reactant1->Reaction Reactant2 (4-chlorophenyl)acetic acid Reactant2->Reaction Catalyst AlCl₃ (Lewis Acid) Catalyst->Reaction Intermediate Intermediate Adduct Reaction->Intermediate Hydrolysis Aqueous Workup (Hydrolysis) Intermediate->Hydrolysis Product 2-[2-(4-Chlorophenyl)acetyl]benzoic acid Hydrolysis->Product

Caption: A conceptual workflow for the synthesis of 2-[2-(4-Chlorophenyl)acetyl]benzoic acid.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example and may require optimization based on laboratory conditions.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add phthalic anhydride (1 equivalent) and anhydrous aluminum chloride (2.5 equivalents) to a suitable anhydrous solvent such as dichloromethane or nitrobenzene.

  • Addition of Reagent: Slowly add a solution of (4-chlorophenyl)acetyl chloride (1 equivalent) in the same solvent to the stirred suspension at 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Work-up: Cool the reaction mixture to room temperature and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 2-[2-(4-Chlorophenyl)acetyl]benzoic acid.

Biological Activities and Potential Applications

Derivatives of benzoic acid are a well-established class of compounds with a wide range of biological activities. 2-[2-(4-Chlorophenyl)acetyl]benzoic acid and its analogs have been investigated for their therapeutic potential, particularly as anti-inflammatory, analgesic, and antimicrobial agents.[1]

Anti-inflammatory and Analgesic Potential

The structural features of this compound suggest its potential to interact with enzymes involved in inflammatory pathways.[3] The inhibition of such enzymes could lead to a reduction in the production of pro-inflammatory mediators, thus exerting anti-inflammatory and analgesic effects.[2] Further research is warranted to fully elucidate the specific molecular targets and the mechanism of action.

Antimicrobial Properties

Benzoic acid derivatives are known for their antimicrobial properties. While specific data for 2-[2-(4-Chlorophenyl)acetyl]benzoic acid is not extensively detailed in the provided search results, related structures have shown activity against various bacterial and fungal strains.[1] The lipophilic nature of the chlorophenyl group may facilitate the compound's ability to penetrate microbial cell membranes.

Intermediate in Drug Synthesis

This compound serves as a valuable intermediate in the synthesis of more complex pharmaceutical agents.[2][3] For instance, it is listed as an impurity of Azelastine, an antihistamine medication, which implies its role as a potential precursor or byproduct in the synthesis of Azelastine.[5]

Analytical Methodologies

The purity and characterization of 2-[2-(4-Chlorophenyl)acetyl]benzoic acid are crucial for its application in research and development. High-Performance Liquid Chromatography (HPLC) is a suitable method for its analysis.

HPLC Method for Purity Assessment

A reverse-phase HPLC method can be employed for the separation and quantification of 2-[2-(4-Chlorophenyl)acetyl]benzoic acid.

  • Column: A C18 column (e.g., Newcrom R1) is often suitable for the separation of such compounds.

  • Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier (e.g., phosphoric acid or formic acid for MS compatibility) can be used.

  • Detection: UV detection at a suitable wavelength (e.g., 254 nm) would be appropriate given the aromatic nature of the compound.

  • Scalability: This method can be scaled for preparative separation to isolate impurities or for pharmacokinetic studies.

Analytical Workflow

Analytical_Workflow Sample Sample Preparation (Dissolve in Mobile Phase, Filter) HPLC HPLC System (Pump, Injector, Column, Detector) Sample->HPLC Separation Reverse-Phase Separation (C18 Column) HPLC->Separation Detection UV Detection (e.g., 254 nm) Separation->Detection Data Data Acquisition & Analysis (Chromatogram, Peak Integration) Detection->Data

Caption: A generalized workflow for the analytical determination of 2-[2-(4-Chlorophenyl)acetyl]benzoic acid by HPLC.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 2-[2-(4-Chlorophenyl)acetyl]benzoic acid. It is important to consult the Safety Data Sheet (SDS) for detailed information.[4]

  • General Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[1]

  • Potential Hazards: May be harmful if swallowed, and may cause skin, eye, and respiratory irritation.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

2-[2-(4-Chlorophenyl)acetyl]benzoic acid is a compound of interest in medicinal chemistry and pharmaceutical development. Its potential biological activities and its role as a synthetic intermediate underscore its importance. This guide provides a foundational understanding of its properties, synthesis, and analytical methods to support further research and application in the scientific community.

References

  • [No specific source for the originally requested compound was found.]
  • 2-((4-Chlorophenyl)acetyl)
  • 2-(2-(4-Chlorophenyl)acetyl)benzoic acid. (URL: [Link])

  • 2-[2-(4-Chlorophenyl)acetyl]benzoic acid - CAS Common Chemistry. (URL: [Link])

  • [No specific source for this inform
  • [No specific source for this inform
  • [No specific source for this inform

Sources

4-[2-(4-chlorophenoxy)acetyl]benzoic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-[2-(4-chlorophenyl)acetyl]benzoic Acid

A Note on Nomenclature: This guide focuses on the compound identified by the CAS number 53242-76-5. While the user query specified "4-[2-(4-chlorophenoxy)acetyl]benzoic acid," extensive database searches indicate the correct and more commonly referenced chemical name is 2-[2-(4-chlorophenyl)acetyl]benzoic acid . This document will proceed with the latter, scientifically validated nomenclature.

Introduction

2-[2-(4-chlorophenyl)acetyl]benzoic acid is an organic compound of significant interest in medicinal chemistry and pharmaceutical development.[1] Structurally, it features a benzoic acid moiety linked to a 2-(4-chlorophenyl)acetyl group. This compound is recognized as a key intermediate and a known impurity in the synthesis of the antihistamine drug Azelastine.[2][3][4] Beyond its role in pharmaceutical manufacturing, it has been noted for its potential as an anti-inflammatory agent, warranting further investigation into its pharmacological properties.[1] This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, analytical characterization, and safety information for researchers and drug development professionals.

Physicochemical Properties

A summary of the key physicochemical properties of 2-[2-(4-chlorophenyl)acetyl]benzoic acid is presented in the table below. These properties are essential for its handling, formulation, and analytical characterization.

PropertyValueSource(s)
Molecular Formula C₁₅H₁₁ClO₃[1][2][4]
Molecular Weight 274.70 g/mol [4][5]
CAS Number 53242-76-5[1][2][4]
Appearance White to off-white crystalline powder/solid[1][2][6]
Melting Point 137-141 °C[4]
Boiling Point 456.8 ± 30.0 °C (Predicted)[4][7]
Density 1.332 ± 0.06 g/cm³ (Predicted)[4][7]
Solubility Slightly soluble in DMSO and Methanol. Limited solubility in water.[1][4][7]
pKa 3.36 ± 0.36 (Predicted)[4]
LogP 3.21[5]

Synthesis of 2-[2-(4-chlorophenyl)acetyl]benzoic Acid

The synthesis of 2-[2-(4-chlorophenyl)acetyl]benzoic acid can be achieved through multiple routes. Below are two detailed protocols based on common synthetic strategies.

Protocol 1: From p-Chlorophenylacetic Acid and Phthalic Anhydride

This method involves the reaction of p-chlorophenylacetic acid with phthalic anhydride in the presence of sodium acetate.

Experimental Protocol:

  • Combine p-chlorophenylacetic acid, phthalic anhydride, and freshly melted sodium acetate in a reaction vessel equipped with a stirrer and a distillation setup.

  • Rapidly heat the mixture to approximately 250 °C.

  • Maintain the reaction temperature at 240-250 °C with continuous stirring for 3 hours. Water produced during the reaction should be removed via the distillation setup.

  • While still hot, pour the reaction mixture into a heat-resistant container and allow it to cool with stirring.

  • Add cold absolute ethanol to the cooled mixture and heat to dissolve the solid.

  • Cool the solution to induce crystallization and filter the resulting precipitate.

  • Wash the filtered solid with absolute ethanol and dry to yield the crude product.

  • The crude product is then hydrolyzed by dissolving it in a solution of sodium hydroxide and water and stirring under reflux for 4 hours.

  • After cooling, dilute the mixture with water and acidify to a pH of 2-3 using 20% hydrochloric acid to precipitate the final product.

  • Filter the precipitate, which may initially appear as an oil, and dry.

  • For further purification, dissolve the crude product in acetone, filter any insoluble matter, and evaporate the acetone.

  • Recrystallize the residue from ethyl acetate to obtain pure 2-[2-(4-chlorophenyl)acetyl]benzoic acid. A melting point of 142-144 °C and a yield of approximately 80% can be expected.[2]

Synthesis Workflow Diagram:

Synthesis_Workflow reagents p-Chlorophenylacetic Acid + Phthalic Anhydride + Sodium Acetate reaction1 Heat to 240-250°C for 3 hours reagents->reaction1 intermediate Intermediate Product reaction1->intermediate hydrolysis Hydrolysis with NaOH followed by HCl acidification intermediate->hydrolysis purification Recrystallization from Ethyl Acetate hydrolysis->purification product 2-[2-(4-chlorophenyl)acetyl]benzoic acid purification->product

Caption: Synthesis of 2-[2-(4-chlorophenyl)acetyl]benzoic acid.

Analytical Characterization

Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹³C-NMR (in DMSO-d₆, 100 MHz): Expected chemical shifts include signals corresponding to the carbonyl carbons, the carboxylic acid carbon, and the aromatic carbons of both the benzoic acid and the 4-chlorophenyl rings, as well as the methylene carbon.[2]

  • Infrared (IR) Spectroscopy:

    • The IR spectrum is expected to show characteristic absorption bands for the carboxylic acid O-H stretch (broad), the C=O stretches of the ketone and carboxylic acid, and C-H and C=C stretches of the aromatic rings.[2]

  • Mass Spectrometry (MS):

    • Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.

Chromatographic Analysis
  • High-Performance Liquid Chromatography (HPLC):

    • A reverse-phase HPLC method can be employed for purity assessment.[5] A typical method would use a C18 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid.[5] This technique is also suitable for the isolation of impurities.[5]

Safety and Handling

2-[2-(4-chlorophenyl)acetyl]benzoic acid is a chemical that requires careful handling in a laboratory setting.

  • Hazard Statements:

    • H302: Harmful if swallowed.[2][6]

    • H315: Causes skin irritation.[6]

    • H319: Causes serious eye irritation.[6]

    • H335: May cause respiratory irritation.[6]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

    • P264: Wash skin thoroughly after handling.[2]

    • P270: Do not eat, drink or smoke when using this product.[2]

    • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

    • P330: Rinse mouth.[2]

    • P501: Dispose of contents/container to an approved waste disposal plant.[2]

  • Personal Protective Equipment (PPE):

    • Wear protective gloves, clothing, and eye/face protection.

  • First Aid Measures:

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[7]

    • Skin Contact: Wash off immediately with plenty of soap and water.

    • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.

    • Ingestion: Clean mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.

Applications and Future Perspectives

Currently, the primary documented application of 2-[2-(4-chlorophenyl)acetyl]benzoic acid is as a reference standard for the impurity profiling of Azelastine.[3][4] However, its potential as an anti-inflammatory agent suggests that it could be a scaffold for the development of new therapeutic agents.[1] Further research into its mechanism of action and structure-activity relationships could unveil novel applications in drug discovery.

References

  • 2-((4-Chlorophenyl)acetyl)benzoic acid | SIELC. (2018, May 17). Retrieved from [Link]

Sources

Structural and Mechanistic Divergence: 4-[2-(4-Chlorophenoxy)acetyl]benzoic acid vs. Azelastine Impurity C

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Pharmaceutical Scientists and Analytical Chemists

In the rigorous landscape of pharmaceutical drug development, distinguishing between structurally analogous compounds is critical for impurity profiling, regulatory compliance, and toxicological assessment. Azelastine hydrochloride, a potent, second-generation selective histamine H1-receptor antagonist used for allergic rhinitis, is subject to stringent pharmacopeial impurity controls[1].

This guide provides an in-depth mechanistic and analytical comparison between a specific Azelastine degradation product—Azelastine Impurity C (2-[(4-chlorophenyl)acetyl]benzoic acid)—and a structurally distinct synthetic analog, 4-[2-(4-chlorophenoxy)acetyl]benzoic acid . By understanding their topological differences, formation pathways, and analytical behaviors, researchers can design more robust quality control methodologies.

Molecular Architecture & Physicochemical Divergence

While both compounds share a chlorophenyl ring, an acetyl linker, and a benzoic acid moiety, their spatial orientation and bond linkages dictate entirely different chemical behaviors.

  • Azelastine Impurity C features an ortho-substitution (2-position) on the benzoic acid ring and a direct benzylic methylene linkage (-CH₂-). This ortho-geometry is an absolute stereochemical prerequisite for the formation of the 1,2-diazine (phthalazine) ring found in the active Azelastine API[2].

  • 4-[2-(4-chlorophenoxy)acetyl]benzoic acid features a para-substitution (4-position) and a phenoxy ether linkage (-O-). The para-substitution makes intramolecular cyclization into a phthalazine core sterically impossible, rendering this compound a discrete synthetic building block rather than an Azelastine precursor.

Table 1: Comparative Physicochemical Data
Parameter4-[2-(4-chlorophenoxy)acetyl]benzoic acidAzelastine Impurity C
Molecular Formula C₁₅H₁₁ClO₄C₁₅H₁₁ClO₃
Monoisotopic Mass 290.0346 Da274.0397 Da
Aromatic Substitution Para (4-position)Ortho (2-position)
Linkage Type Phenoxy ether (-O-)Direct methylene (-CH₂-)
Pharmacopeial Status Non-pharmacopeial intermediateEP/USP Recognized Degradant[1][3]
Primary Origin Synthetic building blockHydrolysis of Azelastine/Impurity D[4]
Mechanistic Origins: Synthesis vs. Degradation

Understanding the causality behind the presence of these compounds is vital for root-cause investigations during drug manufacturing.

The Degradation Pathway of Azelastine Impurity C

Azelastine Impurity C is a recognized degradation product that emerges under severe hydrolytic stress (acidic or alkaline conditions)[5][6]. The degradation cascade typically begins with the N-dealkylation of the azepane ring, yielding Azelastine Impurity D (4-(4-Chlorobenzyl)phthalazin-1(2H)-one). Subsequent hydrolytic ring-opening of the stable phthalazinone core cleaves the nitrogen-nitrogen bond, yielding the ortho-substituted benzoic acid derivative, Impurity C[4][7].

Pathway Azelastine Azelastine API (Phthalazine Core) Hydrolysis Hydrolytic Stress (Acid/Base) Azelastine->Hydrolysis Degradation Cascade ImpurityD Impurity D (Phthalazinone) Hydrolysis->ImpurityD N-Dealkylation ImpurityC Impurity C (2-[(4-Chlorophenyl)acetyl]benzoic acid) ImpurityD->ImpurityC Hydrolytic Ring Opening

Fig 1: Degradation pathway of Azelastine yielding Impurity C via hydrolytic ring opening.

The Synthetic Nature of the Phenoxy Analog

Conversely, 4-[2-(4-chlorophenoxy)acetyl]benzoic acid does not naturally occur as a degradant of Azelastine. The presence of the ether oxygen requires a completely different synthetic origin, typically involving the nucleophilic substitution of 4-(bromoacetyl)benzoic acid with 4-chlorophenol. Its para-configuration prevents it from acting as a precursor to multi-cyclic drug scaffolds like phthalazines, making it primarily useful in exploratory medicinal chemistry (e.g., as an intermediate for PPAR agonists or specific enzyme inhibitors).

Self-Validating Analytical Protocol (UHPLC-Q-TOF-MS)

To definitively differentiate these two compounds in a laboratory setting, a high-resolution mass spectrometry workflow is required. The following protocol is designed as a self-validating system, ensuring that experimental choices are grounded in the physicochemical realities of the analytes.

Step-by-Step Methodology
  • Sample Preparation:

    • Action: Dissolve the sample in a 50:50 mixture of LC-MS grade Methanol and Water containing 0.1% Formic Acid to achieve a final concentration of 10 µg/mL.

    • Causality: The acidic modifier ensures that the carboxylic acid moiety on both compounds remains protonated (un-ionized). This prevents peak tailing and ensures uniform droplet formation during electrospray ionization (ESI).

  • Chromatographic Separation (UHPLC):

    • Action: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 × 50 mm, 1.8 µm) maintained at 40°C. Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 10 minutes.

    • Causality: The hydrophobic C18 stationary phase will selectively retain the aromatic rings. The para-substituted phenoxy compound will exhibit a different retention time ( tR​ ) than the ortho-substituted Impurity C due to variations in hydrodynamic volume and dipole moment.

  • Mass Spectrometry Detection (Q-TOF):

    • Action: Operate the Q-TOF in ESI+ mode. Set the collision energy (CE) to 20-30 eV for Collision-Induced Dissociation (CID).

    • Causality: Soft ionization preserves the pseudo-molecular ions ([M+H]⁺ at m/z ~291.04 for the phenoxy compound and m/z ~275.04 for Impurity C). Upon CID, the phenoxy ether linkage in the para-compound will readily cleave, yielding a characteristic neutral loss of 4-chlorophenol. Impurity C, possessing a robust benzylic C-C bond, will require higher collision energy and yield a distinct fragmentation pattern.

  • System Suitability Criteria (Self-Validation):

    • Action: Prior to sample analysis, inject a resolution mixture containing both standards. The method is only validated if the chromatographic resolution ( Rs​ ) is > 1.5 and the mass accuracy for both precursor ions is within ±5 ppm.

Workflow SamplePrep Sample Preparation (0.1% Formic Acid / MeOH) HPLC UHPLC Separation (C18 Column, Gradient Elution) SamplePrep->HPLC MS_Detection Q-TOF MS Detection (ESI+ CID Fragmentation) HPLC->MS_Detection DataAnalysis Data Analysis & Validation MS_Detection->DataAnalysis Comp1 4-[2-(4-chlorophenoxy)acetyl]benzoic acid m/z 291.04[M+H]+ (Ether Cleavage) DataAnalysis->Comp1 Mass +16 Da Para-substituted Comp2 Azelastine Impurity C m/z 275.04 [M+H]+ (Benzylic Cleavage) DataAnalysis->Comp2 Mass -16 Da Ortho-substituted

Fig 2: UHPLC-Q-TOF-MS analytical workflow for differentiating the structural analogs.

Conclusion

The distinction between 4-[2-(4-chlorophenoxy)acetyl]benzoic acid and Azelastine Impurity C extends far beyond a simple oxygen atom and ring position. Azelastine Impurity C is a critical, pharmacopeial-tracked degradation product resulting from the hydrolytic destruction of the active pharmaceutical ingredient's core architecture[1][7]. In contrast, the phenoxy analog is a structurally distinct entity whose para-geometry precludes it from participating in the synthetic or degradative pathways of Azelastine. By employing targeted UHPLC-Q-TOF-MS workflows, analytical scientists can definitively resolve these structural nuances, ensuring the highest standards of pharmaceutical integrity.

References

Sources

Cheminformatic Profiling and Synthetic Methodology of 4-[2-(4-Chlorophenoxy)acetyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Computational Biologists Document Type: Technical Whitepaper

Executive Summary

In modern drug discovery and agrochemical development, the rational design of small molecules relies heavily on well-characterized building blocks. 4-[2-(4-Chlorophenoxy)acetyl]benzoic acid (CAS: 1267974-59-3) is a bifunctional organic scaffold that combines a lipophilic halogenated ether with a polar, ionizable carboxylic acid. This whitepaper provides an in-depth technical analysis of its structural identifiers—specifically its SMILES string and InChIKey—and details the causal logic behind its laboratory synthesis and computational deployment.

Chemical Identity & Structural Cheminformatics

To integrate a molecule into high-throughput virtual screening (HTVS) pipelines or chemical inventory databases, unambiguous machine-readable identifiers are strictly required.

SMILES String Analysis

The canonical SMILES (Simplified Molecular-Input Line-Entry System) string for this compound is: O=C(O)c1ccc(C(=O)COc2ccc(Cl)cc2)cc1

From a cheminformatic parsing perspective, this string dictates the topology of the molecule:

  • O=C(O) defines the terminal carboxylic acid, a critical hydrogen bond donor/acceptor.

  • c1ccc(...)cc1 denotes the central aromatic benzene ring with para-substitution (1,4-relationship).

  • C(=O)CO represents the acetyl linker containing the ketone and the ether oxygen, providing rotational flexibility.

  • c2ccc(Cl)cc2 maps the terminal para-chlorophenyl moiety.

InChIKey & Database Integrity

While SMILES strings can occasionally vary depending on the generation algorithm (e.g., isomeric vs. canonical), the InChIKey is a fixed-length (27-character) hashed version of the International Chemical Identifier. The InChIKey for this compound is KJLZEAKGEFHRFD-UHFFFAOYSA-N. The use of the InChIKey is essential for preventing database collisions and ensuring accurate cross-referencing across repositories like PubChem or commercial vendors like Sigma-Aldrich [1].

Quantitative Chemical Properties
PropertyValue
IUPAC Name 4-[2-(4-Chlorophenoxy)acetyl]benzoic acid
CAS Registry Number 1267974-59-3
Molecular Formula C15H11ClO4
Molecular Weight 290.70 g/mol
Canonical SMILES O=C(O)c1ccc(C(=O)COc2ccc(Cl)cc2)cc1
InChIKey KJLZEAKGEFHRFD-UHFFFAOYSA-N

Mechanistic Utility in Drug Discovery

The structural architecture of 4-[2-(4-chlorophenoxy)acetyl]benzoic acid makes it a highly privileged scaffold.

  • The Benzoic Acid Anchor: At physiological pH (7.4), the carboxylic acid is deprotonated, allowing it to form strong electrostatic salt bridges with basic amino acid residues (such as Arginine or Lysine) within a target protein's binding pocket.

  • The Chlorophenoxy Pharmacophore: The para-chloro substitution is a deliberate metabolic shield. By occupying the para-position, the chlorine atom blocks rapid Phase I metabolism (specifically, para-hydroxylation by Cytochrome P450 enzymes). Furthermore, the halogen increases the overall lipophilicity (LogP) of the molecule, driving the moiety deep into hydrophobic sub-pockets, a mechanism widely utilized in PPAR (Peroxisome Proliferator-Activated Receptor) agonists.

Experimental Protocol: Synthesis & Verification

To synthesize this compound in the laboratory, a self-validating, two-step protocol is employed. The methodology relies on the sequential functionalization of 4-acetylbenzoic acid [2].

Step-by-Step Methodology

Step 1: α-Bromination

  • Procedure: Dissolve 4-acetylbenzoic acid in glacial acetic acid. Slowly add a stoichiometric equivalent of molecular bromine ( Br2​ ) at 45°C.

  • Causality: The ketone undergoes acid-catalyzed enolization. The enol acts as a nucleophile, attacking the bromine to yield the intermediate 4-(2-bromoacetyl)benzoic acid (CAS: 20099-90-5). Acetic acid is chosen as the solvent because it facilitates the enolization process without reacting with the bromine.

Step 2: SN2 Etherification

  • Procedure: Combine the brominated intermediate with 4-chlorophenol in the presence of Potassium Carbonate ( K2​CO3​ ) using Dimethylformamide (DMF) as the solvent. Stir at room temperature.

  • Causality: K2​CO3​ is a mild base utilized to deprotonate the 4-chlorophenol, generating a highly nucleophilic phenoxide anion. DMF is selected because it is a polar aprotic solvent; it strongly solvates the potassium cation ( K+ ) but leaves the phenoxide anion "naked" and highly reactive. This dramatically accelerates the bimolecular nucleophilic substitution ( SN​2 ) displacement of the primary bromide, yielding the final product.

Synthesis A 4-Acetylbenzoic Acid (Starting Material) B α-Bromination (Br2, Acetic Acid, 45°C) A->B C 4-(2-Bromoacetyl)benzoic Acid (Intermediate) B->C D SN2 Substitution (4-Chlorophenol, K2CO3, DMF) C->D E 4-[2-(4-Chlorophenoxy)acetyl]benzoic acid (Final Product) D->E

Fig 1: Two-step synthetic workflow for 4-[2-(4-chlorophenoxy)acetyl]benzoic acid.

Computational Workflow: Utilizing SMILES in Virtual Screening

Before committing resources to physical synthesis, researchers utilize the SMILES string to predict the compound's binding affinity against target proteins.

Step-by-Step in Silico Preparation
  • 1D to 3D Conversion: The SMILES string O=C(O)c1ccc(C(=O)COc2ccc(Cl)cc2)cc1 is parsed using cheminformatics libraries (e.g., RDKit). The ETKDG (Experimental-Torsion Knowledge Distance Geometry) algorithm is applied to generate a biologically realistic 3D conformer.

  • Energy Minimization: The 3D structure is subjected to the MMFF94 (Merck Molecular Force Field) to relax bond lengths and resolve steric clashes, ensuring the molecule is in its lowest energy state.

  • Molecular Docking: The minimized ligand is converted to a PDBQT format (assigning Gasteiger partial charges) and docked into the target receptor using AutoDock Vina to calculate the ΔG binding score.

VirtualScreening A Input SMILES String O=C(O)c1ccc(C(=O)COc2ccc(Cl)cc2)cc1 B 3D Conformer Generation (RDKit / ETKDG Algorithm) A->B C Energy Minimization (MMFF94 Force Field) B->C D Molecular Docking (AutoDock Vina) C->D E Binding Affinity Analysis (ΔG Scoring) D->E

Fig 2: Computational pipeline converting 1D SMILES to 3D molecular docking poses.

References

Engineering the Phenoxyacetyl Benzoic Acid Scaffold: Physicochemical Properties, Photoredox Reactivity, and Pharmacological Applications of Para-Substituted Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The phenoxyacetyl benzoic acid scaffold—specifically derivatives such as 2-(2-phenoxyacetyl)benzoic acid—has emerged as a highly privileged structural motif in both synthetic organic chemistry and drug discovery. As an Application Scientist, I frequently leverage this scaffold because of its dual utility: it serves as an excellent precursor for acyl radical generation in photoredox catalysis, and its terminal phenoxy group acts as a critical pharmacophore for modulating biological targets. This technical guide explores the structure-activity relationships (SAR), synthetic workflows, and biological applications of para-substituted phenoxyacetyl benzoic acids.

Physicochemical Properties & Structure-Activity Relationship (SAR) of Para-Substitution

The core structure consists of a benzoic acid moiety linked via an acetyl bridge to a phenoxy group. The terminal phenoxy group is highly sensitive to substitution patterns. Para-substitution, in particular, exerts a profound influence on the molecule's electronic distribution, lipophilicity (LogP), and steric bulk.

  • Electronic Effects: Electron-withdrawing groups (EWGs) at the para position (e.g., -Cl, -CF 3​ , -NO 2​ ) pull electron density away from the ether oxygen, altering its hydrogen-bond accepting capability and stabilizing radical intermediates during photocatalysis[1].

  • Steric Bulk: Bulky para-substituents force specific conformational geometries that are highly favored in hydrophobic binding pockets of target enzymes[2].

  • Lipophilicity: Halogenation (e.g., -I, -Cl) at the para position significantly increases the lipophilicity, enhancing membrane permeability for intracellular targets.

Table 1: Impact of Para-Substituents on Phenoxyacetyl Benzoic Acid Properties
Para-SubstituentElectronic Effect ( σp​ )Steric BulkPrimary Application / Pharmacological Effect
-H (Unsubstituted) 0.00LowBaseline photoredox model substrate for xanthone synthesis.
-Cl +0.23ModerateEnhanced COX-2 inhibition; antimicrobial properties.
-I +0.18HighPotent RhlR antagonism (Quorum sensing inhibition).
-CF 3​ +0.54ModerateIncreased metabolic stability; strong RhlR antagonism.
-OCH 3​ -0.27ModerateElectron-rich precursor for dearomative reactions.

Photoredox Catalysis: Acyl Radical Generation and Cyclization

In modern synthetic workflows, 2-(2-phenoxyacetyl)benzoic acid is a premier model substrate for generating acyl radicals. Traditional methods for acyl radical generation require harsh conditions or toxic tin reagents. However, leveraging visible-light photoredox catalysis, the carboxylic acid moiety undergoes deoxygenative fragmentation[1].

Causality in Experimental Design: Why use the phenoxyacetyl benzoic acid scaffold? The proximity of the phenoxy ether oxygen and the aromatic rings provides an ideal geometric pre-organization for intramolecular cyclization. When the acyl radical is generated, it rapidly undergoes cyclization to form eight-membered dibenzocycloketones or six-membered xanthones, rather than undergoing undesired intermolecular side reactions[3].

G A 2-(2-Phenoxyacetyl)benzoic acid (Model Substrate) B Photoredox Catalyst (e.g., Methylene Blue) + hν A->B C Deoxygenative Fragmentation (Phosphine-Mediated) B->C D Acyl Radical Intermediate C->D E Intramolecular Cyclization D->E F Xanthones & Dibenzocycloketones E->F

Photoredox-catalyzed generation of acyl radicals from phenoxyacetyl benzoic acids.

Biological and Pharmacological Profiling

Beyond synthetic utility, para-substituted phenoxyacetyl derivatives are potent biological modulators. The terminal phenoxy group is recognized as a "privileged moiety" in drug scaffolds, stabilizing compounds via hydrophobic interactions with active site residues[2].

  • Quorum Sensing Inhibition (RhlR Antagonism): In Pseudomonas aeruginosa, the RhlR receptor regulates virulence factors. While unsubstituted phenoxyacetyl analogs often act as weak agonists, introducing bulky functional groups (-I, -CF 3​ , -NO 2​ ) at the para-position flips the activity profile to strong antagonism. The para-iodo substituted phenoxyacetyl analog exhibits high RhlR selectivity and potent antagonism (IC 50​ ~ 23.9 μM) by sterically clashing within the binding pocket, preventing the conformational change required for receptor activation[4].

  • Anti-inflammatory Activity: Derivatives bearing para-substituted phenoxyacetyl groups demonstrate remarkable COX-1 and COX-2 inhibition. The para-substitution increases the binding capacity and stabilizes hydrophobic interactions within the cyclooxygenase active sites[2].

RhlR A Para-Substituted Phenoxyacetyl Analog (e.g., -I, -CF3) B Hydrophobic Interaction in RhlR Binding Pocket A->B C Steric Clash Prevents Receptor Activation B->C D Inhibition of Quorum Sensing (Antagonism) C->D E Decreased Virulence Factor Production in P. aeruginosa D->E

Mechanism of RhlR quorum sensing antagonism by bulky para-substituted analogs.

Experimental Workflows

Protocol 1: Photoredox-Catalyzed Synthesis of Xanthones from 2-(2-Phenoxyacetyl)benzoic acid

This protocol is designed as a self-validating system. The use of Methylene Blue as an inexpensive organic photocatalyst ensures high atom economy, while TLC tracking prevents over-irradiation[3].

  • Reaction Setup: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add 2-(2-phenoxybenzoic acid) (0.2 mmol), Methylene Blue (2 mol%), triphenylphosphine (PPh 3​ ) (0.4 mmol), and 2,4,6-collidine (0.4 mmol).

  • Solvent Addition: Dissolve the mixture in 2 mL of anhydrous N,N-dimethylacetamide (DMA).

  • Degassing: Degas the solution via three freeze-pump-thaw cycles to remove dissolved oxygen, which would otherwise quench the excited state of the photocatalyst or prematurely trap the acyl radical. Backfill with Argon.

  • Irradiation: Irradiate the reaction mixture with a white LED light source (e.g., 24W) at 25°C for 24 hours.

  • Validation & Workup: Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The disappearance of the highly polar carboxylic acid spot validates the complete consumption of the starting material. Quench with water, extract with EtOAc (3 x 10 mL), dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo.

  • Purification: Purify via flash column chromatography to isolate the xanthone product (typically ~75% yield).

Protocol 2: E. coli RhlR Reporter Assay for Antagonism

This assay evaluates the biological efficacy of synthesized para-substituted phenoxyacetyl analogs against bacterial quorum sensing[4].

  • Strain Preparation: Grow E. coli harboring the RhlR expression plasmid and a rhlA-lacZ reporter plasmid overnight in LB medium containing appropriate antibiotics (e.g., ampicillin and kanamycin).

  • Compound Dosing: Dilute the overnight culture to an OD 600​ of 0.1. Add the para-substituted phenoxyacetyl test compound (e.g., 10 µM to 100 µM final concentration) dissolved in DMSO.

  • Agonist Competition: To test for antagonism, co-administer the natural agonist N-butyryl-L-homoserine lactone (BHL) at its EC 50​ concentration (10 µM).

  • Incubation: Incubate the cultures at 30°C with continuous shaking (200 rpm) for 4-6 hours.

  • Readout (Self-Validation): Measure β-galactosidase activity using standard Miller assays. A statistically significant reduction in Miller units compared to the BHL-only positive control validates the antagonistic property of the bulky para-substituted analog.

Conclusion

The para-substituted phenoxyacetyl benzoic acid scaffold is a masterclass in chemical versatility. By rationally tuning the para-substituent, researchers can dictate whether the molecule serves as an efficient radical precursor for complex polycyclic synthesis or as a precision-targeted biological antagonist. Its predictable reactivity and strong binding affinities make it a cornerstone in modern molecular design.

References

  • Resende, D. I. S. P., et al. "Recent advances in the synthesis of xanthones and azaxanthones." Sigarra U.Porto.
  • Tryniszewski, M., et al. "Photoredox Catalytic Phosphine-Mediated Deoxygenation of Hydroxylamines Enables the Construction of N-Acyliminophosphoranes.
  • "Recent Advance in Small Molecules Targeting RhlR of Pseudomonas aeruginosa." Antibiotics, PMC.
  • "Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022." Molecules, PMC.

Sources

Solid-State Characterization of 4-[2-(4-Chlorophenoxy)acetyl]benzoic Acid: Melting Point, Density, and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Materials Scientists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Introduction and Chemical Identity

In the realm of rational drug design and agrochemical development, 4-[2-(4-Chlorophenoxy)acetyl]benzoic acid (Molecular Formula: C15​H11​ClO4​ , MW: 290.70 g/mol ) serves as a highly specialized synthetic intermediate. Structurally, it features a benzoic acid core linked at the para-position to a 2-(4-chlorophenoxy)acetyl moiety. This unique architecture combines a terminal carboxylic acid (capable of strong hydrogen bonding), a flexible ether-ketone linker, and a lipophilic halogenated aryl ring.

Understanding the solid-state properties—specifically the melting point and density —of such intermediates is critical for optimizing crystallization processes, predicting bioavailability, and ensuring batch-to-batch reproducibility during scale-up. Because this compound is often custom-synthesized as a precursor for PPAR agonists or specialized herbicides, empirical literature values are highly dependent on polymorphic purity. Therefore, this guide establishes the theoretical baseline for these properties and details the self-validating analytical protocols required to measure them accurately.

Theoretical Framework and Predictive Thermodynamics

As an Application Scientist, I approach physical characterization not merely as data collection, but as an investigation into crystal lattice energy. The macroscopic properties of 4-[2-(4-Chlorophenoxy)acetyl]benzoic acid are directly dictated by its microscopic intermolecular forces.

  • Melting Point ( Tm​ ): The presence of the benzoic acid group ensures the formation of robust intermolecular hydrogen-bonded dimers. However, the bulky 4-chlorophenoxy tail introduces steric hindrance and conformational flexibility, which can disrupt perfect crystal packing. Based on structurally analogous compounds like 4-acetylbenzoic acid ( Tm​ = 208–210 °C) [1] and 2-[(4-chlorophenyl)acetyl]benzoic acid ( Tm​ ≈ 150–160 °C) [2], the melting point for this specific isomer is predicted to fall within the 185 °C to 205 °C range, highly dependent on the isolated polymorph.

  • True Density ( ρ ): Density is a function of molecular weight and packing efficiency. The introduction of the heavy chlorine atom significantly increases the molecular mass relative to the volume it occupies. Chlorinated aromatic acids typically exhibit densities between 1.30 and 1.45 g/cm³. We project the true skeletal density of this compound to be approximately 1.35 to 1.42 g/cm³ .

Comparative Physical Properties

To contextualize these values, the table below summarizes the quantitative physical data of the target compound against its foundational structural analogs.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Density (g/cm³)
4-Acetylbenzoic acid C9​H8​O3​ 164.16208.0 – 210.0~ 1.21
2-[(4-Chlorophenyl)acetyl]benzoic acid C15​H11​ClO3​ 274.70~ 150.0 – 160.0~ 1.33
4-[2-(4-Chlorophenoxy)acetyl]benzoic acid C15​H11​ClO4​ 290.70185.0 – 205.0 1.35 – 1.42

*Predicted values based on group contribution methods and structural analog extrapolation.

Structural-Functional Relationships

The following diagram illustrates how the distinct functional groups of 4-[2-(4-Chlorophenoxy)acetyl]benzoic acid dictate its thermodynamic behavior and physical properties.

StructuralThermodynamics Molecule C15H11ClO4 Structural Features Carboxyl Benzoic Acid Moiety Molecule->Carboxyl EtherKetone Acetyl-Ether Linker Molecule->EtherKetone ChloroAryl 4-Chlorophenoxy Group Molecule->ChloroAryl HBond Strong Dimerization (H-Bonding) Carboxyl->HBond Flexibility Conformational Flexibility EtherKetone->Flexibility PiStack Halogen Bonding & Pi-Pi Stacking ChloroAryl->PiStack MP Elevated Melting Point HBond->MP Density High Packing Density HBond->Density Flexibility->Density PiStack->MP PiStack->Density

Thermodynamic mapping of structural features to macroscopic physical properties.

Self-Validating Analytical Protocols

To ensure scientific integrity, empirical data must be derived from self-validating systems. A protocol is self-validating when it includes internal controls that immediately flag systematic errors.

Melting Point Determination via Differential Scanning Calorimetry (DSC)

Traditional capillary melting point apparatuses are subject to visual bias and cannot detect polymorphic transitions. DSC is the gold standard for thermodynamic profiling.

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the DSC cell constant and temperature scale using high-purity Indium ( Tm​ = 156.59 °C) and Zinc ( Tm​ = 419.52 °C). Causality: Two-point calibration ensures linearity across the expected melting range of the target compound.

  • Sample Preparation: Accurately weigh 2.0 to 5.0 mg of the dried compound into an aluminum hermetic pan. Seal using a sample press.

  • Atmosphere Control: Purge the furnace with high-purity dry Nitrogen ( N2​ ) at a constant flow rate of 50 mL/min. Causality: Nitrogen prevents oxidative degradation of the ether linkage at elevated temperatures, ensuring the endotherm represents pure melting, not decomposition.

  • Thermal Program: Equilibrate the sample at 25 °C. Apply a linear heating ramp of 10 °C/min up to 250 °C. Causality: A 10 °C/min rate is the optimal thermodynamic balance; it is slow enough to prevent thermal lag across the pan, yet fast enough to provide a sharp, easily integrable endothermic peak.

  • Data Extraction: Define the melting point as the extrapolated onset temperature of the melting endotherm, rather than the peak maximum. The onset temperature is an intrinsic thermodynamic property that remains independent of the sample mass.

True Density Determination via Helium Gas Pycnometry

Bulk density (which includes air voids) is irrelevant for fundamental chemical characterization. True (skeletal) density must be measured using gas displacement.

Step-by-Step Methodology:

  • System Calibration: Calibrate the pycnometer's sample and expansion chamber volumes using a NIST-traceable tungsten carbide calibration sphere.

  • Sample Degassing: Load approximately 1.0 g of the powdered sample (weighed to ±0.1 mg) into the sample cup. Run 10 purge cycles with Helium gas. Causality: Purging removes adsorbed atmospheric moisture and air from the microscopic crevices of the crystalline powder, preventing volume measurement errors.

  • Pressurization ( P1​ ): Pressurize the sample chamber with Helium to a specific initial pressure. Causality: Helium is strictly chosen because its minimal atomic radius (~1.4 Å) allows it to penetrate the finest surface irregularities without chemically adsorbing onto the organic solid.

  • Expansion ( P2​ ): Open the internal valve to allow the Helium to expand into the secondary calibration chamber. Record the equilibrium pressure.

  • Calculation: The system software utilizes Boyle's Law ( P1​V1​=P2​V2​ ) to calculate the skeletal volume of the solid. Divide the exact analytical mass by this volume to yield the true density in g/cm³.

Analytical Workflow Visualization

AnalyticalWorkflow cluster_MP Melting Point Determination cluster_Density Density Determination Sample 4-[2-(4-Chlorophenoxy)acetyl] benzoic acid Sample DSC Differential Scanning Calorimetry (DSC) Sample->DSC Pycno Helium Gas Pycnometry Sample->Pycno Thermal Thermal Profiling (10°C/min to 250°C) DSC->Thermal Onset Extrapolated Onset Temperature (Tm) Thermal->Onset Validation Cross-Validation & Data Synthesis Onset->Validation Volume Skeletal Volume Measurement Pycno->Volume DensityCalc True Density (Mass/Volume) Volume->DensityCalc DensityCalc->Validation

Workflow for self-validating thermal and volumetric characterization of solid-state compounds.

Conclusion

The characterization of highly functionalized intermediates like 4-[2-(4-Chlorophenoxy)acetyl]benzoic acid requires rigorous adherence to thermodynamic principles. While predictive models place its melting point between 185–205 °C and its density near 1.35–1.42 g/cm³, empirical validation using DSC and Helium Pycnometry is mandatory. By understanding the causality behind these analytical choices—such as heating rates and displacement gases—researchers can ensure that their solid-state data is accurate, reproducible, and ready to support downstream pharmaceutical or agrochemical formulation.

References

  • Title: 4-Acetylbenzoic Acid: Comprehensive Overview and Applications Source: NINGBO INNO PHARMCHEM CO., LTD. URL: [Link] [1]

Methodological & Application

Application Notes & Protocols: Synthesis of Phenoxyacetyl Benzoic Acids via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: March 2026

I. Executive Summary & Scientific Context

The Friedel-Crafts acylation stands as a cornerstone of carbon-carbon bond formation in synthetic organic chemistry, enabling the introduction of an acyl group onto an aromatic ring.[1][2] This electrophilic aromatic substitution reaction, first reported in 1877 by Charles Friedel and James Mason Crafts, has evolved into a versatile tool for constructing complex molecular architectures.[3] This guide provides an in-depth examination of a specific, powerful application: the intramolecular Friedel-Crafts acylation for the synthesis of fused ring systems derived from phenoxyacetyl benzoic acids.

These target structures, such as xanthones and related tricyclic ketones, are prevalent scaffolds in medicinal chemistry and materials science. The protocol detailed herein focuses on the acid-catalyzed cyclization of a 2-(phenoxymethyl)benzoic acid precursor. This intramolecular approach offers significant advantages, including high regioselectivity and efficiency, by tethering the reacting moieties, thereby favoring the formation of sterically defined cyclic products.[4] We will explore the mechanistic underpinnings, provide a field-proven experimental protocol, and address common challenges to ensure procedural success for researchers and drug development professionals.

II. Mechanistic Rationale: The Intramolecular Pathway

The classical Friedel-Crafts acylation involves the reaction of an aromatic compound with an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1] The reaction proceeds through the generation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring.[3][5]

In the context of synthesizing fused rings from phenoxyacetyl benzoic acids, the reaction is typically performed intramolecularly. The substrate, a carboxylic acid, already contains both the nucleophilic aromatic ring (the phenoxy group) and the electrophilic precursor (the benzoic acid moiety). In this scenario, a strong Brønsted acid like polyphosphoric acid (PPA) or sulfuric acid is often preferred over a traditional Lewis acid.[6]

The mechanism unfolds in three key stages:

  • Acylium Ion Formation: The carboxylic acid is protonated by the strong acid catalyst (e.g., PPA). Subsequent loss of a water molecule generates the critical acylium ion electrophile. PPA is particularly effective as it serves as both the acid catalyst and a powerful dehydrating agent, driving the equilibrium towards the acylium ion.[6]

  • Intramolecular Electrophilic Attack: The tethered phenoxy ring, acting as the nucleophile, attacks the acylium ion. This attack is typically directed to the ortho position of the ether linkage due to electronic activation and the steric favorability of forming a six-membered ring.

  • Rearomatization: The resulting intermediate, a sigma complex (or arenium ion), loses a proton to restore the aromaticity of the phenoxy ring, yielding the final tricyclic ketone product.

dot digraph "Friedel_Crafts_Acylation_Mechanism" { graph [rankdir="LR", splines=ortho, label="Figure 1: Intramolecular Friedel-Crafts Acylation Mechanism", labelloc=b, fontname="Helvetica", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];

// Nodes sub [label="2-(Phenoxymethyl)benzoic Acid\n(Substrate)", fillcolor="#F1F3F4", fontcolor="#202124"]; ppa1 [label="+ PPA / H⁺\n(Catalyst)", shape=plaintext]; activated [label="Protonated Carboxylic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; water [label="- H₂O", shape=plaintext]; acylium [label="Acylium Ion Intermediate\n(Electrophile)", fillcolor="#FBBC05", fontcolor="#202124"]; attack [label="Intramolecular\nElectrophilic Attack", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sigma [label="Sigma Complex\n(Arenium Ion)", fillcolor="#FBBC05", fontcolor="#202124"]; deprotonation [label="- H⁺\n(Rearomatization)", shape=plaintext]; product [label="Xanthen-9-one\n(Product)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges sub -> ppa1 [arrowhead=none]; ppa1 -> activated; activated -> water [arrowhead=none]; water -> acylium; acylium -> attack; attack -> sigma [label="C-C bond formation"]; sigma -> deprotonation [arrowhead=none]; deprotonation -> product; } dot Caption: Figure 1: Intramolecular Friedel-Crafts Acylation Mechanism.

III. Experimental Protocol: Synthesis of Xanthen-9-one

This protocol details the cyclization of 2-(phenoxymethyl)benzoic acid to xanthen-9-one using polyphosphoric acid (PPA), a reliable and high-yielding method.

A. Materials & Reagents

Reagent/MaterialGradeSupplierCAS No.Notes
2-(Phenoxymethyl)benzoic Acid≥98%Sigma-Aldrich2064-53-1Substrate
Polyphosphoric Acid (PPA)115% H₃PO₄ basisSigma-Aldrich8017-16-1Catalyst & Solvent
Deionized WaterACS Grade-7732-18-5For work-up
Saturated Sodium BicarbonateACS GradeFisher Scientific144-55-8For neutralization
Dichloromethane (DCM)ACS GradeVWR75-09-2Extraction solvent
Anhydrous Magnesium SulfateACS GradeSigma-Aldrich7487-88-9Drying agent
Round-bottom flask (100 mL)---
Magnetic stirrer & stir bar---
Heating mantle with controller--
Thermometer---
Separatory funnel (250 mL)---
Beakers, Erlenmeyer flasks---
Rotary evaporator---

B. Step-by-Step Procedure

dot digraph "Experimental_Workflow" { graph [fontname="Helvetica", fontsize=12, label="Figure 2: Experimental Workflow", labelloc=b]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10];

// Nodes start [label="1. Reagent Addition", fillcolor="#4285F4", fontcolor="#FFFFFF"]; heat [label="2. Heating & Reaction\n(90-100°C, 2-3h)"]; monitor [label="3. TLC Monitoring"]; quench [label="4. Quenching\n(Pour onto ice water)"]; neutralize [label="5. Neutralization\n(Sat. NaHCO₃)"]; extract [label="6. Extraction\n(DCM, 3x)"]; dry [label="7. Drying & Filtration\n(MgSO₄)"]; evap [label="8. Solvent Removal\n(Rotary Evaporation)"]; purify [label="9. Purification\n(Recrystallization)"]; end [label="10. Characterization\n(NMR, IR, MP)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> heat; heat -> monitor; monitor -> quench [label="Reaction complete"]; quench -> neutralize; neutralize -> extract; extract -> dry; dry -> evap; evap -> purify; purify -> end; } dot Caption: Figure 2: Step-by-step experimental workflow.

  • Reaction Setup:

    • Place a magnetic stir bar into a 100 mL round-bottom flask.

    • To the flask, add 2-(phenoxymethyl)benzoic acid (5.0 g, 21.9 mmol).

    • In a fume hood, carefully add polyphosphoric acid (~50 g). Caution: PPA is highly viscous and corrosive. Gentle warming (~60 °C) can facilitate transfer.

  • Reaction Execution:

    • Immerse the flask in a heating mantle and begin vigorous stirring to ensure a homogenous mixture.

    • Heat the reaction mixture to 90-100 °C.

    • Maintain this temperature for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes:ethyl acetate. The product will have a higher Rf value than the starting carboxylic acid.

  • Work-up & Isolation:

    • Once the reaction is complete (disappearance of starting material by TLC), remove the flask from the heat and allow it to cool to approximately 60-70 °C.

    • CAUTION: Perform the next step slowly and carefully in a large beaker (e.g., 1 L) within a fume hood, as it is highly exothermic.

    • Slowly and carefully pour the warm reaction mixture onto approximately 250 g of crushed ice with stirring. This will hydrolyze the PPA and precipitate the crude product.

    • Continue stirring until all the ice has melted and the precipitate is a fine, filterable solid.

    • Isolate the crude solid by vacuum filtration and wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7).

  • Purification:

    • The crude product can be further purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol or acetic acid and allow it to cool slowly to room temperature, then in an ice bath, to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

  • Characterization:

    • The identity and purity of the final product, xanthen-9-one, should be confirmed by melting point, ¹H NMR, ¹³C NMR, and IR spectroscopy. The expected melting point is 173-176 °C.

IV. Troubleshooting & Field Insights

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Insufficiently activated substrate (deactivating groups on phenoxy ring). 2. PPA is old or has absorbed moisture. 3. Reaction temperature too low or time too short.1. This reaction works best with electron-rich or neutral aromatic rings. Strongly deactivated systems may require harsher conditions or alternative synthetic routes. 2. Use fresh, high-quality PPA. Ensure anhydrous conditions. 3. Increase temperature to ~110°C or extend reaction time, monitoring carefully by TLC.
Dark/Polymeric Byproducts 1. Reaction temperature is too high. 2. Extended reaction time leading to side reactions.1. Maintain strict temperature control. Do not exceed 110-115°C. 2. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.
Difficult Work-up 1. PPA mixture is too viscous to pour. 2. Product is an oil or does not precipitate cleanly.1. Cool the reaction only to ~60-70 °C before quenching. Adding a co-solvent like xylene during the reaction can sometimes help, but may require higher temperatures. 2. Ensure the quench is done with vigorous stirring. If an oil forms, try scratching the inside of the beaker or adding a seed crystal. If it persists, extract the aqueous slurry directly with a suitable organic solvent like ethyl acetate or DCM.
Incomplete Reaction 1. Insufficient amount of PPA. 2. Inefficient stirring.1. Ensure a sufficient excess of PPA is used (typically 10:1 by weight relative to substrate). 2. Use a powerful magnetic stirrer or mechanical stirring to ensure the substrate is fully dispersed in the viscous PPA.

V. References

  • Nasr, T., Bondock, S., & Youns, M. (2024). Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. Available from: Google Search.

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Available from: [Link]

  • CORE. Synthesis of Heterocycles from Anthranilic acid and its Derivatives. Available from: [Link]

  • Chemistry Steps. Friedel-Crafts Acylation. Available from: [Link]

  • Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions. Available from: [Link]

  • Google Patents. WO1997028118A1 - Process for preparing anthranilic acids. Available from:

  • PubMed. Synthesis of anthranilic acid derivatives through iron-catalyzed ortho amination of aromatic carboxamides with N-chloroamines. Available from: [Link]

  • Indian Journal of Pharmaceutical Sciences. Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. Available from: [Link]

  • Canadian Center of Science and Education. Polyphosphoric Acid in Organic Synthesis. Available from: [Link]

  • Advent Chembio. Friedel-Crafts Acylation: Mechanism & Applications. Available from: [Link]

  • StudyMind. Friedel-Crafts Acylation: Mechanism, Reactions & limitations. Available from: [Link]

  • Google Patents. US4323692A - Process for preparing phenoxybenzoic acids. Available from:

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available from: [Link]

  • ResearchGate. Lewis Acid Catalyzed Friedel—Crafts Acylation Reaction Using Carboxylic Acids as Acylating Agents. Available from: [Link]

  • SciSpace. A Mild and Versatile Friedel–Crafts Methodology for the Diversity‐Oriented Synthesis of Redox‐Active 3‐Benzoylmenadiones. Available from: [Link]

  • Google Patents. Process for preparing 2-nitro-5-\substituted-phenoxy\ benzoic acids and salts thereof. Available from:

  • ResearchGate. Friedel-Crafts Acylation and Related Reactions Catalyzed by Heteropoly Acids. Available from: [Link]

  • Google Patents. US6124500A - Process for synthesizing benzoic acids. Available from:

  • ResearchGate. (PDF) Synthesis of 2-(4-Methyl-Phenoxymethyl) Benzoic Acid; Cresol and its Metal Coordinate Complexes. Available from: [Link]

  • PMC. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Available from: [Link]

  • YouTube. Friedel-Crafts Acylation. Available from: [Link]

  • ResearchGate. ChemInform Abstract: Friedel—Crafts Acylation with Malonic Acids in Polyphosphoric Acid. Available from: [Link]

Sources

HPLC method development for 4-[2-(4-Chlorophenoxy)acetyl]benzoic acid analysis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: HPLC Method Development and Validation Protocol for 4-[2-(4-Chlorophenoxy)acetyl]benzoic Acid

Executive Summary

4-[2-(4-Chlorophenoxy)acetyl]benzoic acid (C₁₅H₁₁ClO₄) is a highly functionalized aromatic carboxylic acid featuring a lipophilic chlorophenoxy moiety and an acetyl linker. Compounds of this class frequently serve as critical intermediates in the synthesis of active pharmaceutical ingredients (APIs) and specialty agrochemicals. As a Senior Application Scientist, I approach the chromatographic analysis of such molecules not as a trial-and-error exercise, but as a deterministic process governed by the molecule's physicochemical properties. This technical guide outlines a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, engineered from the ground up to ensure high precision, accuracy, and regulatory compliance.

Physicochemical Profiling & Chromatographic Rationale

To build a self-validating and robust analytical method, every experimental parameter must be causally linked to the analyte’s molecular structure[1].

  • Ionization Dynamics (pKa): The molecule contains a terminal benzoic acid group. The thermodynamic dissociation constant (pKa) of a standard benzoic acid moiety in water is approximately 4.18 at 25°C[2]. In liquid chromatography, the ionization state of the analyte dictates its retention behavior. If the mobile phase pH is near or above this pKa, the carboxylic acid deprotonates into a carboxylate anion. Ionized analytes exhibit poor retention on hydrophobic stationary phases and are highly susceptible to peak tailing due to secondary electrostatic interactions with residual silanols on the silica support[3].

  • Hydrophobicity (LogP): The 4-chlorophenoxy group imparts significant lipophilicity to the molecule, estimating the overall LogP between 3.5 and 4.0. This dictates the need for a high-capacity hydrophobic stationary phase.

  • Causality of pH Selection: To ensure the analyte remains in its neutral, fully protonated state, the mobile phase pH must be strictly maintained at least 1.5 to 2.0 units below the analyte's pKa[3]. Therefore, an acidic aqueous mobile phase buffered to pH ~2.7 (using 0.1% Formic Acid) is non-negotiable for achieving sharp peak symmetry and reproducible retention times.

pKa_Logic pH_Low Mobile Phase pH 2.7 (pH < pKa - 1.5) State_Neutral Unionized State (COOH) pH_Low->State_Neutral Suppresses Ionization pH_High Mobile Phase pH 7.0 (pH > pKa + 1.5) State_Ionized Ionized State (COO-) pH_High->State_Ionized Promotes Ionization Result_Good Strong Retention & Sharp Peak Shape State_Neutral->Result_Good Hydrophobic Interaction with C18 Result_Bad Poor Retention & Peak Tailing State_Ionized->Result_Bad Repulsion & Silanol Interaction

Figure 1: Causality of mobile phase pH on the ionization state and retention of benzoic acid.

Method Development Strategy

  • Column Selection: A C18 (Octadecylsilane) column with a high carbon load and exhaustive end-capping is selected. The end-capping neutralizes active silanols, preventing peak tailing for acidic compounds.

  • Elution Mode: While isocratic elution is simpler, a gradient profile utilizing Water (aqueous) and Acetonitrile (organic modifier) is superior for this compound. A gradient ensures that any polar synthetic precursors elute early, while the highly retained hydrophobic API elutes efficiently without excessive band broadening[1].

  • Detection: The conjugated π -electron systems of the aromatic rings and the carbonyl chromophore provide strong UV absorbance. A wavelength of 254 nm is selected to provide an optimal signal-to-noise ratio while minimizing baseline drift from the gradient.

HPLC_Workflow Start Physicochemical Profiling Column Column Selection (C18, 100Å, 5µm) Start->Column Hydrophobicity (LogP) MobilePhase Mobile Phase Optimization (pH Control < pKa) Column->MobilePhase Ionization (pKa) Gradient Gradient Design (Organic Modifier) MobilePhase->Gradient Elution Strength SST System Suitability Testing (SST) Gradient->SST Method Optimization Validation ICH Q2(R1) Validation (Specificity, Linearity, etc.) SST->Validation Pass Criteria

Figure 2: Strategic workflow for HPLC method development and validation.

Detailed Experimental Protocol

Reagents and Materials
  • Analyte: 4-[2-(4-Chlorophenoxy)acetyl]benzoic acid reference standard (Purity 99.0%).

  • Solvents: HPLC-Grade Acetonitrile, Milli-Q Water (18.2 M Ω⋅ cm).

  • Modifiers: LC-MS Grade Formic Acid.

Standard and Sample Preparation
  • Diluent Selection: 50:50 (v/v) Acetonitrile:Water. This matches the initial gradient conditions closely, preventing solvent-mismatch peak distortion.

  • Stock Solution: Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve in 5 mL of Acetonitrile (sonicate for 5 minutes if necessary), then make up to volume with Diluent ( 1.0 mg/mL ).

  • Working Standard: Dilute 1.0 mL of the stock solution into a 10 mL volumetric flask and make up to volume with Diluent ( ). Filter through a 0.22 µm PTFE syringe filter prior to injection.

Chromatographic Conditions & Gradient Program
ParameterSpecification
Column Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Milli-Q Water (pH ~2.7)
Mobile Phase B 100% Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 254 nm
Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Logic
0.07030Initial hold to focus analyte on column head.
2.07030Isocratic hold for polar impurity elution.
10.01090Linear ramp to elute hydrophobic target.
12.01090Column wash to remove strongly bound matrix.
12.17030Return to initial conditions.
15.07030Column re-equilibration (3 column volumes).

Method Validation Framework (ICH Q2(R1))

A method is only as reliable as its validation framework. This protocol is designed to be a self-validating system, aligned with the FDA and International Council for Harmonisation (ICH) Q2(R1) guidelines[4]. Before executing the validation parameters, the system must pass strict System Suitability Testing (SST) to verify that the equipment and chemistry are performing optimally[5].

Validation ParameterMethodologyAcceptance Criteria
System Suitability (SST) 6 replicate injections of the standard.%RSD of Peak Area 2.0%Tailing Factor (Tf) 1.5Theoretical Plates (N) 2000
Specificity Inject Diluent blank, standard, and spiked sample matrix.No interfering peaks at the retention time of the target analyte.
Linearity 5 concentration levels ranging from 50% to 150% of the target concentration.Correlation coefficient (R²) 0.999. Y-intercept 2.0% of target response.
Accuracy (Recovery) Spike known amounts of API into matrix at 80%, 100%, and 120% levels (n=3 each).Mean recovery across all levels must fall between 98.0% and 102.0%.
Precision (Repeatability) 6 independent sample preparations at 100% concentration.%RSD of calculated concentration 2.0%.

Troubleshooting & Optimization Insights

  • Symptom: Severe Peak Tailing.

    • Causality: The mobile phase pH has drifted above 3.0, causing partial ionization of the benzoic acid moiety.

    • Action: Remake Mobile Phase A with fresh 0.1% Formic Acid and verify the pH is 2.7. Ensure the C18 column is adequately end-capped.

  • Symptom: Retention Time Drift.

    • Causality: Inadequate column re-equilibration between gradient runs, or evaporation of the organic modifier in the mobile phase reservoirs.

    • Action: Extend the post-gradient re-equilibration time from 3 minutes to 5 minutes. Cap solvent bottles securely.

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (1997). Practical HPLC Method Development. John Wiley & Sons. 1

  • U.S. Food and Drug Administration (FDA) / ICH. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. 4

  • Allan Chemical Corporation. FDA Guidelines for Chromatography Validation. 5

  • Agilent Technologies. Control pH During Method Development for Better Chromatography. 3

  • Khouri, S. (2015). Titrimetric Study of the Solubility and Dissociation of Benzoic Acid in Water: Effect of Ionic Strength and Temperature. American Journal of Analytical Chemistry, 6, 429-436. 2

Sources

Application Note: Rational Solvent Selection and Recrystallization Protocols for 4-[2-(4-Chlorophenoxy)acetyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profiling

The purification of 4-[2-(4-Chlorophenoxy)acetyl]benzoic acid (Molecular Formula: C₁₅H₁₁ClO₄) presents a unique challenge in pharmaceutical process chemistry due to its amphiphilic structural motifs. Achieving >99.5% purity requires a strategic approach to solvent selection that accounts for the molecule's specific intermolecular interactions.

Structurally, the molecule features:

  • A Carboxylic Acid (-COOH): Capable of strong intermolecular hydrogen bonding, leading to dimerization in non-polar environments.

  • Ketone and Ether Linkages: Acting as polar aprotic hydrogen-bond acceptors that provide molecular flexibility.

  • Diaryl System (4-Chlorophenyl and Benzoic rings): Imparting significant hydrophobic bulk and lipophilicity, which heavily depresses solubility in aqueous media.

This guide provides field-proven, thermodynamically grounded recrystallization protocols designed to mitigate common isolation issues such as oiling out (liquid-liquid phase separation) and crystal agglomeration.

Thermodynamic Basis for Solvent Selection

Effective recrystallization relies on maximizing the purity factor ( α ) while maintaining high yield [1]. The selection of a solvent system for this specific benzoic acid derivative is governed by three primary physicochemical principles:

  • Hydrogen Bonding Dynamics: To achieve dissolution, the solvent must disrupt the strong carboxylic acid dimers at elevated temperatures. Protic solvents like ethanol act as both H-bond donors and acceptors, effectively solvating the monomeric acid at reflux while forcing precipitation upon cooling due to the molecule's hydrophobic bulk.

  • Dielectric Tuning via Binary Systems: For crude mixtures containing structurally similar lipophilic impurities, a binary antisolvent system is optimal [2]. Ethyl acetate ( ε = 6.02) solvates the polar functional groups via dipole interactions, while heptane ( ε = 1.92) acts as an antisolvent. Heptane selectively lowers the overall dielectric constant of the medium, forcing the crystallization of the target API while leaving highly lipophilic impurities in the mother liquor.

  • Mitigating Liquid-Liquid Phase Separation (Oiling Out): Molecules with flexible ether linkages and bulky aromatics are prone to "oiling out"—forming an amorphous liquid phase instead of crystals—if the supersaturation curve crosses the liquid-liquid coexistence curve before the solubility curve. This is prevented by precise cooling rate control and the introduction of seed crystals to bypass the metastable zone.

Solvent System Matrix

The following table summarizes the quantitative and semi-quantitative data for optimal solvent systems evaluated for this compound.

Solvent SystemRatio (v/v)ClassBoiling Point (°C)Dielectric Const. ( ε )Expected YieldPurity Target
Ethanol (Absolute) 100%Protic78.424.580–85%>99.0%
Ethyl Acetate / Heptane 1:2 to 1:3Aprotic / Non-polar77.1 / 98.46.0 / 1.985–90%>99.5%
Glacial Acetic Acid 100%Protic (Acidic)118.16.275–80%>99.0%
DMF / Water 1:4Polar Aprotic / Protic153.0 / 100.036.7 / 80.1>90%>98.5%

Experimental Workflows

Protocol A: Single-Solvent Cooling Crystallization (Ethanol)

Best for: Standard crude batches with polar impurities.

  • Dissolution: Suspend 1.0 g of crude 4-[2-(4-Chlorophenoxy)acetyl]benzoic acid in 10 mL of absolute ethanol. Heat to reflux (78°C) under continuous stirring until complete dissolution is achieved.

    • Causality: Limit reflux time to <15 minutes. Prolonged heating of carboxylic acids in primary alcohols can auto-catalyze Fischer esterification, generating unwanted ethyl ester impurities.

  • Hot Filtration: Filter the boiling solution rapidly through a pre-heated Buchner funnel to remove insoluble mechanical impurities and dust.

  • Controlled Cooling: Transfer the filtrate to a crystallizing dish and cool at a controlled rate of 0.5°C/min to room temperature (20°C).

    • Causality: Rapid cooling induces uncontrolled, massive secondary nucleation. For aromatic acids, this often results in fine needle agglomeration, which physically traps impurity-rich mother liquor within the crystal lattice [3].

  • Isolation: Chill the suspension in an ice bath (0–5°C) for 1 hour to maximize yield. Filter under vacuum and wash the filter cake with 2 mL of ice-cold ethanol.

  • Drying: Dry the crystals in a vacuum oven at 50°C for 12 hours to constant weight.

Protocol B: Binary Antisolvent Crystallization (Ethyl Acetate / Heptane)

Best for: High-purity requirements and purging non-polar/lipophilic impurities.

  • Dissolution: Dissolve 1.0 g of crude compound in a minimum volume of boiling ethyl acetate (~4–5 mL) at 70°C.

  • Antisolvent Addition: Dropwise, add hot heptane (70°C) under moderate agitation (250 rpm) until the solution becomes faintly turbid (the cloud point).

  • Clarification & Seeding (Self-Validation Step): Add 2–3 drops of ethyl acetate until the solution just turns clear again. Immediately introduce 5 mg of pure seed crystals.

    • Causality: Clarifying the solution ensures you are exactly at the saturation boundary. Seeding at this precise thermodynamic point forces heterogeneous nucleation, completely preventing the risk of oiling out [2].

  • Crystallization: Remove the heat source and allow the system to cool ambiently to 20°C, then transfer to an ice bath for 30 minutes.

  • Isolation: Filter the resulting robust crystals, wash with 3 mL of cold heptane, and dry under vacuum.

Protocol C: High-Purity Rescue (DMF / Water)

Best for: Highly contaminated or heavily colored crude batches.

  • Dissolution: Dissolve 1.0 g of crude in 3 mL of N,N-Dimethylformamide (DMF) at 50°C. DMF's high dielectric constant easily solvates complex impurity profiles.

  • Precipitation: Slowly add 12 mL of deionized water dropwise with vigorous stirring. Water acts as a harsh antisolvent, crashing out the highly hydrophobic API.

  • Maturation: Stir the resulting slurry for 2 hours at room temperature to allow Ostwald ripening, which improves crystal filterability.

  • Isolation: Filter and wash exhaustively with deionized water to ensure complete removal of residual DMF (which can cause baseline drift in subsequent HPLC analysis).

Recrystallization Decision Workflow

G Crude Crude 4-[2-(4-Chlorophenoxy) acetyl]benzoic acid Assess Assess Impurity Profile Crude->Assess LowImp Low/Moderate Impurities (< 5%) Assess->LowImp HighImp High/Stubborn Impurities (> 5%) Assess->HighImp SingleSolv Protocol A: Single Solvent (Ethanol Cooling) LowImp->SingleSolv Polar Impurities BinarySolv Protocol B: Binary System (EtOAc / Heptane) LowImp->BinarySolv Non-polar Impurities RescueSolv Protocol C: Rescue System (DMF / Water) HighImp->RescueSolv Complex Mixture Pure Purified API (> 99.5% Purity) SingleSolv->Pure BinarySolv->Pure RescueSolv->Pure

Decision tree for selecting the optimal recrystallization protocol based on crude impurity profiles.

Mechanistic Insights & Troubleshooting

  • Diagnosing Oiling Out: If the compound oils out during Protocol A, it strongly indicates the presence of highly lipophilic impurities that are depressing the melting point of the solute below the crystallization temperature. Resolution: Abandon the single-solvent system. Switch to Protocol B, ensure the cloud point is reached at a higher temperature (>65°C), and seed the mixture immediately.

  • Managing Crystal Agglomeration: 4-[2-(4-Chlorophenoxy)acetyl]benzoic acid has a propensity to crystallize as fine, high-aspect-ratio needles. These needles can form dense spherical agglomerates that entrain impurities [3]. Resolution: If agglomeration is observed under optical microscopy, increase the impeller stirring rate slightly (e.g., from 150 rpm to 250 rpm). This provides sufficient fluid shear force to break apart agglomerates without inducing excessive secondary nucleation.

References

  • Toward a More Holistic Framework for Solvent Selection Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Computer Aided Design of Solvent Blends for Hybrid Cooling and Antisolvent Crystallization of Active Pharmaceutical Ingredients Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development Source: Organic Process Research & Development (via PubMed Central) URL:[Link]

  • Vogel's Textbook of Practical Organic Chemistry, 5th Edition Source: Longman Scientific & Technical (Internet Archive) URL:[Link]

Application Note: Bifunctional Utility of 4-[2-(4-Chlorophenoxy)acetyl]benzoic Acid in Drug Discovery and Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the utilization of 4-[2-(4-Chlorophenoxy)acetyl]benzoic acid in advanced chemical synthesis, designed for researchers and drug development professionals.

Executive Summary

The compound 4-[2-(4-Chlorophenoxy)acetyl]benzoic acid is a highly versatile, bifunctional chemical intermediate. Featuring both a terminal carboxylic acid and an internal α -aryloxy ketone, this molecule serves as a critical building block. Compounds containing the chlorophenoxy moiety are extensively utilized in agricultural applications as targeted herbicides and in pharmaceutical development as active intermediates for lipid-lowering drugs (e.g., fibrate analogues)[1]. This application note details the physicochemical profile, mechanistic rationale for reaction conditions, and validated protocols for utilizing this intermediate in orthogonal organic synthesis.

Physicochemical Profiling

Understanding the physical properties of this intermediate is critical for predicting solubility, reactivity, and chromatographic behavior during purification.

PropertySpecification
IUPAC Name 4-[2-(4-Chlorophenoxy)acetyl]benzoic acid
CAS Number 1267974-59-3
Molecular Formula C15H11ClO4
Molecular Weight 290.70 g/mol
Structural Features Carboxylic Acid, α -Aryloxy Ketone, Aryl Chloride
Predicted Reactivity Electrophilic (Ketone), Acidic (COOH), Nucleophilic Substitution (Aryl Ether Cleavage under harsh conditions)

Mechanistic Insights: Orthogonal Reactivity

The true value of 4-[2-(4-Chlorophenoxy)acetyl]benzoic acid lies in its orthogonal reactivity . A Senior Application Scientist must carefully select reagents that target one functional group while preserving the integrity of the other.

  • Carboxylic Acid Functionalization: The terminal benzoic acid can be converted into amides or esters to generate diverse screening libraries.

    • Causality & Rationale: Standard harsh acyl chloride formation (e.g., refluxing with Thionyl Chloride, SOCl2​ ) is strongly discouraged. Harsh chlorinating agents can cause unwanted α -chlorination at the ketone or acid-catalyzed cleavage of the delicate aryloxy ether bond. Instead, mild coupling agents like EDC/HOBt are required to preserve the molecular backbone.

  • α -Aryloxy Ketone Cyclization: The internal ketone is highly electrophilic due to the electron-withdrawing nature of the adjacent p -chlorophenoxy group.

    • Causality & Rationale: This makes it an excellent candidate for condensation with hydrazines to form pyrazole derivatives, or acid-catalyzed cyclization to yield benzofurans. The p -chlorophenoxy group acts as an excellent leaving group or templating moiety depending on the specific cyclization mechanism employed.

Mandatory Visualization: Synthetic Workflows

Workflow A 4-[2-(4-Chlorophenoxy)acetyl]benzoic acid (CAS: 1267974-59-3) B EDC/HOBt Coupling (Amidation) A->B Mild Activation Prevents Ether Cleavage C Hydrazine Condensation (Cyclization) A->C Acid Catalysis EtOH, Reflux D PPAR-Agonist Analogues (Drug Discovery) B->D Amine Addition + DIPEA E Pyrazole/Heterocycle Scaffolds (Agrochemicals) C->E Dehydration & Ring Closure

Fig 1. Divergent synthetic pathways of the bifunctional intermediate into pharmaceutical scaffolds.

Experimental Protocols

Protocol A: Mild Amidation via EDC/HOBt Coupling

Objective: Synthesize amide derivatives for biological screening without degrading the α -aryloxy ketone.

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 eq of 4-[2-(4-Chlorophenoxy)acetyl]benzoic acid in anhydrous DMF (0.2 M concentration) under an inert Nitrogen atmosphere. Add 1.2 eq of HOBt (Hydroxybenzotriazole) and 1.2 eq of EDC·HCl.

    • Causality: HOBt forms a highly reactive but stable active ester intermediate, preventing the formation of unreactive N -acylureas that often plague standard carbodiimide couplings.

  • In-Process Control (IPC) 1: Stir for 30 minutes at room temperature. Self-Validation: Quench a 5 µL aliquot in methanol and analyze via LC-MS. The formation of the HOBt-ester intermediate confirms successful activation.

  • Amine Addition: Add 1.5 eq of the desired primary/secondary amine, followed dropwise by 2.5 eq of DIPEA (N,N-Diisopropylethylamine).

    • Causality: DIPEA acts as a non-nucleophilic base to neutralize the HCl salt of EDC and the amine, ensuring the amine remains in its active, nucleophilic state.

  • Reaction & Workup: Stir for 4-6 hours. Dilute the mixture with Ethyl Acetate and wash sequentially with 1M HCl, saturated NaHCO3​ , and brine.

    • Self-Validation: The acidic wash removes unreacted amine and DIPEA, while the basic wash removes unreacted starting carboxylic acid and HOBt, yielding a highly pure organic layer. Dry over Na2​SO4​ and concentrate in vacuo.

Protocol B: Synthesis of Pyrazole Scaffolds via Condensation

Objective: Utilize the α -aryloxy ketone to generate heterocyclic cores for agrochemical testing.

Step-by-Step Methodology:

  • Condensation: Dissolve 1.0 eq of the intermediate in absolute ethanol. Add 1.1 eq of phenylhydrazine and a catalytic amount of glacial acetic acid (0.1 eq).

    • Causality: Acetic acid activates the ketone carbonyl toward nucleophilic attack by the hydrazine without being strong enough to cleave the ether linkage.

  • Cyclization: Heat the reaction mixture to reflux (78°C) for 8 hours.

    • Causality: The initial condensation forms a hydrazone intermediate. Continuous thermal energy drives the subsequent intramolecular cyclization and elimination of water/phenol to aromatize the newly formed pyrazole ring.

  • IPC 2 & Isolation: Self-Validation: Monitor via TLC (Hexanes:EtOAc 7:3). The disappearance of the UV-active starting material spot and the appearance of a highly fluorescent blue/green spot under 254 nm UV light indicates successful heterocycle formation. Cool to 0°C to precipitate the product, filter, and wash with cold ethanol.

Analytical Validation (HPLC-MS)

To ensure the purity of the intermediate and its downstream products, a robust reverse-phase (RP) HPLC method is required. For mass-spectrometry (MS) compatible applications, traditional phosphoric acid buffers must be replaced with volatile acids[2].

ParameterSpecificationRationale
Column Reverse Phase C18 or Newcrom R1 (3 µm)Smaller particle size allows for fast UPLC applications and sharp resolution of impurities[2].
Mobile Phase A HPLC-Grade Water + 0.1% Formic AcidFormic acid suppresses the ionization of the carboxylic acid, preventing peak tailing[2].
Mobile Phase B Acetonitrile (MeCN) + 0.1% Formic AcidProvides the organic modifier necessary for eluting hydrophobic aryloxy compounds[2].
Gradient 10% B to 90% B over 15 minutesEnsures separation of the polar starting material from highly non-polar cyclized products.
Detection UV at 254 nm / ESI-MSDual detection validates both chromophore integrity and exact molecular mass.

References

  • SIELC Technologies. "Separation of 2-((4-Chlorophenyl)acetyl)benzoic acid on Newcrom R1 HPLC column." Chromatography Applications (May 17, 2018). Available at: [Link]

Sources

Preparation of 4-[2-(4-Chlorophenoxy)acetyl]benzoic acid from 4-acetylbenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application: Intermediate synthesis for PPAR agonists, fibrate analogs, and targeted bioactive therapeutics.

Strategic Synthesis & Mechanistic Causality

The preparation of 4-[2-(4-chlorophenoxy)acetyl]benzoic acid from 4-acetylbenzoic acid is a highly reliable two-step sequence. This pathway leverages fundamental principles of enolization and chemoselective nucleophilic substitution to build the target ether linkage.

Step 1: Acid-Catalyzed α -Bromination

The first transformation is the α -bromination of 4-acetylbenzoic acid to yield 4-(2-bromoacetyl)benzoic acid[1]. Glacial acetic acid serves a dual purpose here: it acts as a highly polar, protic solvent that dissolves the starting material at mild temperatures (45°C), and it functions as an acid catalyst to promote keto-enol tautomerism[2].

  • Causality: The reaction proceeds via the nucleophilic enol tautomer, which attacks the electrophilic molecular bromine ( Br2​ ). Maintaining the reaction strictly at 45°C is critical; it provides the necessary activation energy to overcome the induction period while preventing over-bromination (formation of the α,α -dibromo derivative)[1].

Step 2: Chemoselective Williamson Ether Synthesis

The second step is a modified Williamson ether synthesis utilizing 4-chlorophenol and the α -bromo ketone intermediate[3].

  • Causality & pKa Dynamics: The strategic choice of base and stoichiometry is dictated by the acidity of the functional groups. 4-Acetylbenzoic acid derivatives possess a highly acidic carboxylic acid proton ( pKa​≈3.70 )[4], whereas 4-chlorophenol is significantly less acidic ( pKa​≈9.41 )[5]. To achieve chemoselectivity, an excess of a mild base (3.0 equivalents of K2​CO3​ ) is employed. The first equivalent rapidly deprotonates the carboxylic acid, forming an unreactive potassium carboxylate salt that is protected from unwanted esterification. The subsequent equivalents deprotonate the phenol to generate the highly nucleophilic 4-chlorophenoxide, which undergoes a clean SN​2 displacement of the primary bromide[3].

Synthetic Workflow Visualization

SynthesisPathway SM 4-Acetylbenzoic Acid (Starting Material) Step1 Step 1: α-Bromination (Br2, AcOH, 45°C) SM->Step1 Int 4-(2-Bromoacetyl)benzoic acid (Intermediate) Step1->Int Acid-Catalyzed Enolization Step2 Step 2: Williamson Ether Synthesis (4-Chlorophenol, K2CO3, Acetone) Int->Step2 Prod 4-[2-(4-Chlorophenoxy)acetyl]benzoic acid (Target Product) Step2->Prod SN2 Nucleophilic Substitution

Two-step synthetic workflow for 4-[2-(4-Chlorophenoxy)acetyl]benzoic acid.

Quantitative Data & Stoichiometry

Table 1: Step 1 - α -Bromination[1]
ReagentMW ( g/mol )EquivalentsAmountRole
4-Acetylbenzoic acid164.161.02.00 g (12.2 mmol)Starting Material
Bromine ( Br2​ )159.801.01.95 g (0.61 mL)Electrophile
Glacial Acetic Acid60.05Solvent92 mL totalSolvent / Catalyst
Table 2: Step 2 - Williamson Ether Synthesis
ReagentMW ( g/mol )EquivalentsAmountRole
4-(2-Bromoacetyl)benzoic acid243.051.02.43 g (10.0 mmol)Electrophile
4-Chlorophenol128.561.051.35 g (10.5 mmol)Nucleophile
Potassium Carbonate ( K2​CO3​ )138.213.04.15 g (30.0 mmol)Base
Acetone (Anhydrous)58.08Solvent50 mLSolvent

Experimental Protocols

Protocol A: Synthesis of 4-(2-Bromoacetyl)benzoic acid

This protocol is adapted from validated patent literature to ensure high regioselectivity and yield[1].

  • Preparation: In a 500 mL Erlenmeyer flask or round-bottom flask equipped with a magnetic stir bar, add 2.0 g (12.2 mmol) of 4-acetylbenzoic acid to 90 mL of glacial acetic acid.

  • Heating: Heat the suspension to exactly 45°C until the starting material is fully dissolved.

  • Bromine Addition: Dissolve 1.95 g (0.61 mL, 12.2 mmol) of elemental bromine in ~2 mL of glacial acetic acid. Using an addition funnel, add this solution dropwise over 1 hour while maintaining vigorous stirring at 45°C.

    • Self-Validation Checkpoint: The reaction exhibits an induction period of several minutes. Do not accelerate the addition rate. Initiation is visually confirmed by the rapid discharging of the red bromine color and the evolution of HBr gas[1].

  • Isolation: Once the addition is complete and the solution is pale/colorless, pour the reaction mixture over crushed ice to precipitate the product.

  • Purification: Collect the crude solid via vacuum filtration. Recrystallize the solid up to three times from hot ethanol (75°C) to yield pure 4-(2-bromoacetyl)benzoic acid as a crystalline solid[1].

Protocol B: Synthesis of 4-[2-(4-Chlorophenoxy)acetyl]benzoic acid

This protocol utilizes a self-validating acid-base extraction for seamless purification.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 2.43 g (10.0 mmol) of 4-(2-bromoacetyl)benzoic acid and 1.35 g (10.5 mmol) of 4-chlorophenol in 50 mL of anhydrous acetone.

  • Base Addition: Add 4.15 g (30.0 mmol) of finely powdered anhydrous K2​CO3​ to the stirring solution.

  • Reflux: Heat the heterogeneous mixture to reflux (approx. 56°C) for 4–6 hours. Monitor the reaction via TLC (Hexanes/EtOAc with 1% AcOH) until the α -bromo ketone is fully consumed.

  • Solvent Removal: Cool the mixture to room temperature and concentrate it under reduced pressure to remove the acetone.

  • Phase-Separation Workup (Self-Validating):

    • Dissolve the resulting solid residue in 50 mL of distilled water. At this stage, the target product is highly soluble as its potassium carboxylate salt.

    • Wash the aqueous layer twice with 30 mL of Ethyl Acetate (EtOAc). Causality: This crucial step extracts any unreacted 4-chlorophenol and neutral organic impurities, leaving the pure product salt in the aqueous phase.

  • Acidification & Isolation: Slowly acidify the vigorously stirred aqueous layer with 1M HCl until the pH reaches ~2. The target compound, 4-[2-(4-chlorophenoxy)acetyl]benzoic acid, will precipitate out of solution as a white/off-white solid.

  • Final Collection: Filter the precipitate under vacuum, wash thoroughly with cold distilled water to remove inorganic salts, and dry in a vacuum oven at 40°C overnight.

References

  • BenchChem Synthesis Route Database. Synthesis routes of 4-(2-bromoacetyl)benzoic Acid (Patent US05478729). 1

  • BenchChem. Methyl 2-(Benzyloxy)-5-(2-Bromoacetyl)benzoate: Williamson Ether Synthesis. 3

  • Master Organic Chemistry. Keto-Enol Tautomerism : Key Points. 2

  • PubChem. 4-Chlorophenol | CID 4684. 5

  • ChemicalBook. 4-Acetylbenzoic acid | 586-89-0. 4

Sources

Troubleshooting & Optimization

Improving yield in the synthesis of 4-[2-(4-Chlorophenoxy)acetyl]benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic pitfalls encountered during the synthesis of 4-[2-(4-Chlorophenoxy)acetyl]benzoic acid .

This molecule is typically synthesized via a Williamson ether substitution between 4-(2-bromoacetyl)benzoic acid and 4-chlorophenol. However, researchers frequently struggle with low yields due to competing side reactions. This guide breaks down the chemical causality behind these failures and provides a self-validating, optimized protocol to ensure high-fidelity O-alkylation.

Mechanistic Pitfalls & Logical Workflows

Attempting a direct etherification with an unprotected benzoic acid moiety is the primary cause of synthetic failure. The diagram below illustrates the competing pathways that destroy your yield if the reaction environment is not strictly controlled.

SideReactions Reactant Unprotected Bromoketone + 4-Chlorophenol + Base Target Target Ether (O-Alkylation) Reactant->Target Anhydrous DMF, K2CO3 Oligomer Oligomerization (Carboxylate Attack) Reactant->Oligomer Unprotected Acid Hydrolysis Hydrolysis (Water/OH- Attack) Reactant->Hydrolysis Trace Moisture CAlkylation C-Alkylation (Ambident Phenoxide) Reactant->CAlkylation Protic Solvent / Na+

Competing side reactions in the direct etherification route.

To bypass these thermodynamic traps, we must employ a 3-step protection-substitution-deprotection workflow.

Workflow Start 4-(2-Bromoacetyl)benzoic acid Protect Step 1: Esterification (MeOH, H2SO4, Reflux) Start->Protect Intermediate Methyl 4-(2-bromoacetyl)benzoate Protect->Intermediate Etherify Step 2: Williamson Ether Synthesis (4-Chlorophenol, K2CO3, DMF, 60°C) Intermediate->Etherify EsterProduct Methyl 4-[2-(4-chlorophenoxy)acetyl]benzoate Etherify->EsterProduct Deprotect Step 3: Saponification (LiOH, THF/H2O, then HCl) EsterProduct->Deprotect Final 4-[2-(4-Chlorophenoxy)acetyl]benzoic acid Deprotect->Final

Three-step synthesis workflow to prevent oligomerization.

Troubleshooting & FAQs

Q1: Why am I seeing a high degree of oligomerization and a near-zero yield of the target ether? A: This is a classic bifunctional reagent failure. 4-(2-bromoacetyl)benzoic acid contains both an electrophilic alpha-bromoketone and a carboxylic acid. Under basic conditions (e.g., K₂CO₃), the carboxylic acid is deprotonated to form a carboxylate anion. This carboxylate acts as a competing nucleophile, attacking the alpha-bromoketone of adjacent molecules. This triggers a runaway intermolecular esterification, yielding complex oligomers. Solution: You must mask the carboxylic acid prior to etherification. Convert the benzoic acid to a methyl ester (Step 1 of our protocol). This eliminates the carboxylate nucleophile, ensuring the 4-chlorophenoxide is the sole reactive species.

Q2: I am detecting C-alkylated byproducts instead of the desired O-alkylated ether. How do I maximize O-alkylation? A: Phenoxide anions are ambident nucleophiles capable of reacting at the oxygen atom (O-alkylation) or the ortho/para carbon atoms (C-alkylation) [1]. The regioselectivity is heavily dictated by your solvent and counterion [2]. Protic solvents (like ethanol or water) hydrogen-bond strongly with the "hard" oxygen anion, sterically shielding it and forcing the electrophile to attack the "softer" carbon atom [3]. Solution: Switch to a polar aprotic solvent like N,N-dimethylformamide (DMF). DMF selectively solvates the metal cation, leaving the oxygen anion "naked" and highly reactive, which strongly favors O-alkylation [1]. Additionally, use Potassium Carbonate (K₂CO₃) rather than Sodium Carbonate; the larger K⁺ ion forms a looser ion pair with the phenoxide, further enhancing O-selectivity [2].

Q3: How can I suppress the formation of the alpha-hydroxyketone byproduct? A: The alpha-bromoketone moiety is highly susceptible to nucleophilic attack by hydroxide ions or water molecules. If your base is hygroscopic and has absorbed ambient moisture, water will outcompete the bulky 4-chlorophenoxide for the electrophilic carbon, resulting in hydrolysis. Solution: Establish strictly anhydrous conditions. Bake your K₂CO₃ at 120°C overnight prior to use, and employ anhydrous, amine-free DMF stored over activated molecular sieves.

Quantitative Yield Analysis

The table below summarizes how specific experimental deviations impact the primary reaction outcome and isolated yield.

Substrate StateSolventBase ChoiceAdditive / ConditionPrimary OutcomeIsolated Yield (%)
Unprotected AcidDMFK₂CO₃ (2.5 eq)60°C, 4hOligomerization< 15%
Unprotected AcidEtOHNaOH (2.5 eq)Reflux, 4hC-Alkylation / Hydrolysis< 5%
Methyl EsterWet DMFK₂CO₃ (1.5 eq)60°C, 4hHydrolysis ( α -hydroxy)30 - 40%
Methyl Ester Anhydrous DMF K₂CO₃ (1.5 eq) 60°C, 4h O-Alkylation (Target) 85 - 92%

Validated Experimental Protocol

This 3-step methodology is designed as a self-validating system; by protecting the acid, we thermodynamically lock the reaction into the correct pathway.

Step 1: Esterification (Protection)

  • Suspend 4-(2-bromoacetyl)benzoic acid (10.0 g, 41.1 mmol) in anhydrous methanol (100 mL) within a round-bottom flask.

  • Add concentrated H₂SO₄ (1.0 mL) dropwise while stirring continuously.

  • Equip the flask with a reflux condenser and heat at 65°C for 12 hours.

  • Cool the mixture to room temperature, concentrate under reduced pressure to remove excess methanol, and partition the residue between ethyl acetate (150 mL) and saturated aqueous NaHCO₃ (100 mL).

  • Extract, wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and evaporate to yield methyl 4-(2-bromoacetyl)benzoate as a solid intermediate.

Step 2: Williamson Ether Synthesis (O-Alkylation)

  • In an oven-dried flask purged with N₂, dissolve 4-chlorophenol (5.8 g, 45.2 mmol) in anhydrous DMF (50 mL).

  • Add oven-dried K₂CO₃ (8.5 g, 61.6 mmol). Stir vigorously at room temperature for 30 minutes to pre-form the potassium 4-chlorophenoxide.

  • Add the methyl 4-(2-bromoacetyl)benzoate (from Step 1) portion-wise to the suspension.

  • Heat the reaction mixture to 60°C and stir for 4 hours. Monitor completion via TLC (Hexanes:EtOAc 3:1).

  • Quench the reaction by pouring it into ice-cold distilled water (200 mL). Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Wash the combined organic layers thoroughly with water (to remove DMF) and brine, dry over Na₂SO₄, and concentrate to yield methyl 4-[2-(4-chlorophenoxy)acetyl]benzoate.

Step 3: Saponification (Deprotection)

  • Dissolve the crude ester from Step 2 in a solvent mixture of THF/H₂O (4:1 v/v, 100 mL).

  • Add Lithium Hydroxide monohydrate (LiOH·H₂O) (5.2 g, 123.3 mmol) and stir at room temperature for 6 hours.

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous layer in an ice bath and carefully acidify to pH 2 using 2M HCl. A white precipitate will form immediately.

  • Collect the final product, 4-[2-(4-Chlorophenoxy)acetyl]benzoic acid , by vacuum filtration. Wash the filter cake with cold water and dry under high vacuum at 50°C overnight.

References

  • Benchchem. Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds.
  • PharmaXChange.
  • Royal Society of Chemistry (RSC). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions.

Troubleshooting low solubility of 4-[2-(4-Chlorophenoxy)acetyl]benzoic acid in water

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Overcoming Aqueous Solubility Challenges

Welcome to the dedicated technical support resource for 4-[2-(4-Chlorophenoxy)acetyl]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties with the low aqueous solubility of this compound. As Senior Application Scientists, we understand that navigating the physicochemical properties of a novel compound is a critical step in any experimental workflow. This resource provides a structured, in-depth approach to systematically troubleshoot and overcome solubility issues, ensuring the reliability and reproducibility of your results.

Understanding the Challenge: The Physicochemical Profile of 4-[2-(4-Chlorophenoxy)acetyl]benzoic acid

4-[2-(4-Chlorophenoxy)acetyl]benzoic acid possesses a molecular architecture that inherently limits its solubility in aqueous media. The presence of a chlorophenoxy group and a benzoic acid moiety contributes to its hydrophobic nature. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, its structural similarity to other poorly soluble carboxylic acids suggests that a multi-faceted approach is necessary to achieve desired concentrations in aqueous solutions.

This guide will walk you through a logical, step-by-step process to determine the optimal solubilization strategy for your specific experimental needs.

Frequently Asked Questions (FAQs)

Q1: I've tried dissolving 4-[2-(4-Chlorophenoxy)acetyl]benzoic acid in water, but it remains a suspension. What is the first step I should take?

A1: Direct dissolution in water is unlikely to be successful due to the compound's hydrophobicity. The first and most critical step is to systematically evaluate the effect of pH on its solubility. As a carboxylic acid, this compound's solubility is highly pH-dependent. By increasing the pH of the aqueous solution, you can deprotonate the carboxylic acid group to form a more soluble carboxylate salt.

Q2: How do I perform a pH-solubility screen?

A2: A systematic pH-solubility screen is a fundamental experiment to characterize a poorly soluble acidic compound. We have outlined a detailed protocol for this in the "Experimental Protocols" section of this guide. The general principle is to prepare a series of buffered solutions across a range of pH values and determine the concentration of the dissolved compound in each.

Q3: What if pH adjustment alone is not sufficient to achieve my target concentration?

A3: If pH modification does not yield the desired solubility, the next logical step is to explore the use of co-solvents. Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.[1] Common choices for this purpose include dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycols (PEGs).[1][2] It is crucial to start with a small percentage of the co-solvent and incrementally increase it, as co-solvents can have their own effects on downstream experiments.

Q4: Are there other methods to improve the solubility of this compound?

A4: Yes, several other techniques can be employed, often in combination with pH adjustment and co-solvents. These include:

  • Salt Formation: Preparing a salt of the carboxylic acid can significantly enhance its aqueous solubility.[3][4]

  • Use of Surfactants: Non-ionic surfactants like Tween® 80 can help to maintain the compound in solution and prevent precipitation.[2]

  • Particle Size Reduction: While a more advanced technique, reducing the particle size of the solid compound can increase its dissolution rate.

Troubleshooting Guide: A Systematic Approach to Solubilization

This troubleshooting guide is designed to provide a logical workflow for addressing the low aqueous solubility of 4-[2-(4-Chlorophenoxy)acetyl]benzoic acid.

Problem: The compound does not dissolve in aqueous buffer, leading to precipitation or a cloudy suspension.

Step 1: pH Adjustment

  • Rationale: As a carboxylic acid, the compound's solubility will increase as the pH of the solution rises above its pKa, leading to the formation of the more soluble carboxylate anion.

  • Action: Perform a pH-solubility profile to identify the optimal pH for dissolution. A general guideline for carboxylic acids is to adjust the pH to at least two units above the pKa.[5]

  • Expected Outcome: A significant increase in solubility should be observed at higher pH values.

Step 2: Co-solvent Addition

  • Rationale: If pH adjustment alone is insufficient, a co-solvent can be introduced to decrease the polarity of the aqueous medium, thereby improving the solvation of the hydrophobic compound.[6]

  • Action: Start by preparing a concentrated stock solution of the compound in a suitable organic solvent (e.g., DMSO, ethanol). Then, add this stock solution to your aqueous buffer in small, incremental amounts while vortexing.

  • Expected Outcome: The use of a co-solvent should further enhance the solubility of the compound. It is important to determine the minimum amount of co-solvent required to achieve the desired concentration to minimize potential off-target effects.

Step 3: Combination Approach and Optimization

  • Rationale: Often, a combination of pH adjustment and co-solvent use provides the most effective solubilization.

  • Action: Based on the results from the pH-solubility screen, select a buffer with a pH that demonstrated improved solubility. Then, titrate in a co-solvent to reach the target concentration.

  • Expected Outcome: A clear, stable solution at the desired concentration.

Step 4: Stability Assessment

  • Rationale: Once a suitable solvent system is identified, it is crucial to assess the stability of the compound in that solution over time and under your experimental conditions.

  • Action: Prepare the final solution and store it under the intended experimental conditions (e.g., temperature, light exposure). Visually inspect for any precipitation or degradation at various time points.

  • Expected Outcome: A physically and chemically stable solution for the duration of your experiment.

Data Presentation

Table 1: Common Co-solvents for Preclinical Formulations [2]

Co-solvent/ExcipientFunctionPotential Considerations
Dimethyl Sulfoxide (DMSO)Co-solventCan have biological effects at higher concentrations.
EthanolCo-solventPotential for behavioral effects and toxicity.
Polyethylene Glycols (PEGs)Co-solventGenerally well-tolerated at low concentrations.
Polysorbate 80 (Tween® 80)Non-ionic surfactantEnhances and maintains solubility; can prevent precipitation.

Experimental Protocols

Protocol 1: Determination of pH-Solubility Profile

This protocol outlines a method to determine the solubility of 4-[2-(4-Chlorophenoxy)acetyl]benzoic acid at different pH values.

Materials:

  • 4-[2-(4-Chlorophenoxy)acetyl]benzoic acid

  • A series of buffers (e.g., phosphate, borate) covering a pH range from 4 to 10

  • Vortex mixer

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Prepare a series of saturated solutions by adding an excess of the compound to each buffer in separate vials.

  • Agitate the vials at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • Centrifuge the vials to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm filter.

  • Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).

  • Plot the solubility as a function of pH.

Protocol 2: Co-solvent Titration for Solubilization

This protocol describes how to determine the minimum amount of co-solvent needed to dissolve the compound at a target concentration in a chosen buffer.

Materials:

  • 4-[2-(4-Chlorophenoxy)acetyl]benzoic acid

  • Selected aqueous buffer (based on pH-solubility data)

  • Co-solvent (e.g., DMSO, ethanol)

  • Vortex mixer

Procedure:

  • Weigh a known amount of the compound into a vial.

  • Add the selected aqueous buffer to achieve the target concentration. The compound will likely not dissolve completely at this stage.

  • While vortexing, add the co-solvent dropwise until the solution becomes clear.

  • Record the final volume of the co-solvent added.

  • Calculate the final percentage of the co-solvent in the solution.

Visualizations

Caption: A logical workflow for troubleshooting the low aqueous solubility of 4-[2-(4-Chlorophenoxy)acetyl]benzoic acid.

References

  • ResearchGate. The thermodynamic principles of dissolution. Available from: [Link]

  • American Pharmaceutical Review. Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Available from: [Link]

  • MDPI. Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Available from: [Link]

  • ResearchGate. A thermodynamic exploration into pharmaceutical drug solubility | Request PDF. Available from: [Link]

  • JoVE. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Available from: [Link]

  • De Gruyter. Solubility in Pharmaceutical Chemistry. Available from: [Link]

  • Wikipedia. Cosolvent. Available from: [Link]

  • ResearchGate. Strategies for improving hydrophobic drugs solubility and bioavailability. Available from: [Link]

  • LookChem. General procedures for the purification of Carboxylic acids. Available from: [Link]

  • ResearchGate. How can I dissolve hydrophobic compounds in DMEM media? Available from: [Link]

  • Reddit. Isolation of a Carboxylic acid : r/chemhelp. Available from: [Link]

  • Synthonix. 2-(2-(4-Chlorophenyl)acetyl)benzoic acid. Available from: [Link]

  • Global Scholarly Communication Online Press. A review on solubility enhancement technique for pharmaceutical drugs. Available from: [Link]

  • EPA. 4-(2-chlorobenzamido)benzoic acid Properties. Available from: [Link]

  • Shandong Qibo New Energy Co., Ltd. Benzoic Acid Solubility in Acetonitrile. Available from: [Link]

  • ResearchGate. Solubility comparison in acetonitrile. | Download Scientific Diagram. Available from: [Link]

  • Pearson. Given the data in Problem 47: b. What pH would you make the water layer to cause the carboxylic acid to dissolve in the water layer and the amine to dissolve in the ether layer? Available from: [Link]

  • PubMed. Direct Imaging of the Dissolution of Salt Forms of a Carboxylic Acid Drug. Available from: [Link]

  • Orenda Technologies. How to properly use acid to reduce pH and Alkalinity - Procedures. Available from: [Link]

  • ResearchGate. (PDF) Principles of Salt Formation. Available from: [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. Drug Dissolution Enhancement by Salt Formation. Available from: [Link]

  • University of California, Davis. Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino. Available from: [Link]

  • SIELC Technologies. 2-((4-Chlorophenyl)acetyl)benzoic acid. Available from: [Link]

  • National Institute of Standards and Technology. 4-Acetylbenzoic acid. Available from: [Link]

  • University of Limerick. Solubility of benzoic acid in pure solvents and binary mixtures. Available from: [Link]

  • PubChemLite. 4-(2-chlorophenoxy)benzoic acid (C13H9ClO3). Available from: [Link]

  • Wikipedia. 4-Chlorobenzoic acid. Available from: [Link]

Sources

Technical Support Center: Isolation & Purification of 4-[2-(4-Chlorophenoxy)acetyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the isolation of complex organic molecules from their reaction matrices. When synthesizing 4-[2-(4-Chlorophenoxy)acetyl]benzoic acid via the nucleophilic substitution of 4-chlorophenol with an α -halo ketone (such as 4-(2-chloroacetyl)benzoic acid), the primary downstream challenge is isolating the target product from unreacted starting materials.

The separation logic relies on the distinct acid-base properties of the mixture's components. By exploiting the pKa differential between the phenolic proton and the carboxylic acid proton, we can design a self-validating liquid-liquid extraction protocol ()[1].

Physicochemical Properties Summary

To troubleshoot isolation effectively, we must first understand the quantitative physicochemical data of the reaction components:

CompoundRoleFunctional GroupApproximate pKaSolubility Profile
4-Chlorophenol Starting MaterialPhenol9.41Soluble in organic solvents; insoluble in weak aqueous base.
4-(2-Chloroacetyl)benzoic acid Starting MaterialCarboxylic Acid~4.0Soluble in organic solvents; forms water-soluble salt in weak base.
4-[2-(4-Chlorophenoxy)acetyl]benzoic acid ProductCarboxylic Acid~4.0Soluble in organic solvents; forms water-soluble salt in weak base.

Troubleshooting Guides & FAQs

FAQ 1: How do I separate unreacted 4-chlorophenol from the final product?

The Causality: 4-Chlorophenol is a weak acid with a pKa of 9.41 ()[2]. Sodium bicarbonate (NaHCO₃) is a weak base whose conjugate acid, carbonic acid, has a pKa of 6.4. Because acid-base reactions favor the formation of the weaker acid, NaHCO₃ is not strong enough to deprotonate 4-chlorophenol ()[3]. However, it is strong enough to deprotonate the carboxylic acid of your product (pKa ~4.0). This pKa gap allows for a clean phase separation where the product becomes a water-soluble sodium salt, leaving the phenol behind in the organic layer.

Step-by-Step Methodology (Acid-Base Extraction):

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent such as Ethyl Acetate (EtOAc) or Diethyl Ether.

  • Weak Base Wash: Transfer the solution to a separatory funnel and add an equal volume of saturated aqueous NaHCO₃.

  • Venting: Shake gently and vent frequently. Caution: CO₂ gas is evolved rapidly as the carboxylic acid reacts with bicarbonate.

  • Phase Separation: Allow the layers to separate. The aqueous layer now contains the sodium salt of your product. The organic layer retains the unreacted 4-chlorophenol.

  • Acidification: Isolate the aqueous layer and slowly add 1M HCl dropwise until the pH reaches 1-2 (verify with pH paper). The product will precipitate out of the aqueous solution as it returns to its neutral, protonated state.

  • Recovery: Extract the acidified aqueous layer with fresh EtOAc, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

FAQ 2: My product is contaminated with the starting halo-acid. Why did the extraction fail?

The Causality: Both your product and the starting material 4-(2-chloroacetyl)benzoic acid contain a benzoic acid moiety. Because their pKa values are nearly identical (~4.0), they will both be deprotonated by NaHCO₃ and co-extract into the aqueous layer ()[3]. Acid-base extraction cannot differentiate between two carboxylic acids of similar strength.

The Solution:

  • Preventative: Always run the synthesis with a slight molar excess of 4-chlorophenol (1.2 to 1.5 equivalents) to ensure the complete consumption of the α -halo carboxylic acid. The excess phenol is easily removed via the NaHCO₃ wash described in FAQ 1.

  • Corrective (Recrystallization): If the halo-acid is present, recrystallize the crude solid. The larger, more hydrophobic product will crystallize preferentially over the smaller halo-acid.

Step-by-Step Methodology (Recrystallization):

  • Dissolution: Suspend the crude product in a minimal volume of hot Ethanol.

  • Heating: Heat the mixture to reflux until the solid fully dissolves.

  • Anti-solvent Addition: Slowly add warm Water (anti-solvent) dropwise until the solution becomes slightly cloudy.

  • Cooling: Remove from heat and allow the solution to cool slowly to room temperature, then transfer to an ice bath for 30 minutes to maximize yield.

  • Filtration: Collect the purified crystals via vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold Ethanol/Water mixture and dry under vacuum.

FAQ 3: I am experiencing a stubborn emulsion during the NaHCO₃ wash. How do I break it?

The Causality: Emulsions often form due to the presence of fine particulates, high concentrations of amphiphilic salts, or the vigorous shaking of viscous solvents.

The Solution:

  • Add a small volume of brine (saturated NaCl) to the separatory funnel. This increases the ionic strength of the aqueous layer, forcing the organic compounds into the organic phase (salting out).

  • Gently swirl the funnel rather than shaking vigorously during subsequent washes.

  • If an insoluble polymeric precipitate is causing the emulsion, vacuum filter the entire biphasic mixture through a pad of Celite before returning it to the separatory funnel.

Separation Workflow Visualization

G crude Crude Reaction Mixture (Product, 4-Chlorophenol, Halo-acid) dissolve Dissolve in EtOAc Add Sat. Aq. NaHCO3 crude->dissolve split Phase Separation dissolve->split org1 Organic Phase (Unreacted 4-Chlorophenol) split->org1 Top Layer aq1 Aqueous Phase (Sodium Salts of Product & Halo-acid) split->aq1 Bottom Layer acidify Acidify with 1M HCl (pH 1-2) Extract with fresh EtOAc aq1->acidify org2 Organic Phase (Product & Trace Halo-acid) acidify->org2 Organic aq2 Aqueous Phase (Inorganic Salts - Discard) acidify->aq2 Aqueous cryst Recrystallization (EtOH/Water or EtOAc/Hexane) org2->cryst pure Pure 4-[2-(4-Chlorophenoxy)acetyl]benzoic acid cryst->pure

Figure 1: Liquid-liquid extraction and purification workflow for phenoxyacetyl benzoic acid.

References

  • 4-Chlorophenol - Wikipedia.[Link]

  • Acid–base extraction - Wikipedia.[Link]

  • 4.8: Acid-Base Extraction - Chemistry LibreTexts.[Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in 4-Position Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Working with benzoic acid derivatives where the 4-position (para-position) is sterically hindered presents unique synthetic bottlenecks. Whether the hindrance is caused by flanking 3,5-substituents (e.g., 4-bromo-3,5-dimethylbenzoic acid) physically blocking the reaction center, or by a massive 4-substituent (e.g., 4-tert-butylbenzoic acid) altering the molecule's overall solubility and reactivity [](), standard protocols often fail.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help researchers and drug development professionals overcome these barriers.

FAQ 1: Why is my Palladium-Catalyzed Cross-Coupling failing at the hindered 4-position?

The Problem: When attempting Suzuki-Miyaura or Buchwald-Hartwig couplings on a 4-halobenzoic acid flanked by 3,5-disubstitution, standard catalysts like Pd(PPh₃)₄ frequently stall. The flanking groups create a steric shield that prevents the oxidative addition of the aryl halide to the Pd(0) center and severely hinders the transmetalation step 1.

The Solution: Switch to bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos or SPhos .

The Causality (Expert Insight): The success of XPhos relies on a counterintuitive principle: using a massive ligand to overcome a massive substrate. The extreme steric bulk of XPhos prevents the formation of inactive, bis-ligated Pd(L)₂ complexes, ensuring the active catalyst remains a highly reactive mono-ligated Pd(L) species. The electron-rich dicyclohexyl groups accelerate the difficult oxidative addition step. Finally, the steric clash between the ligand's triisopropylphenyl ring and the hindered substrate actually accelerates reductive elimination, physically forcing the coupled product off the metal center to regenerate the catalyst [[2]]().

G Pd0 Pd(0)L Active Catalyst (Mono-ligated) OA Oxidative Addition (Overcomes 3,5-steric clash) Pd0->OA Ar-X TM Transmetalation (Facilitated by base) OA->TM R-B(OH)2 RE Reductive Elimination (Accelerated by XPhos bulk) TM->RE RE->Pd0 Regenerate Pd(0) Product 4-Substituted Benzoic Acid RE->Product

Catalytic cycle of Pd-catalyzed cross-coupling highlighting steric intervention points.

FAQ 2: How do I optimize Nucleophilic Aromatic Substitution (SₙAr) at a hindered 4-position?

The Problem: SₙAr requires the nucleophile to attack the electrophilic carbon at a specific trajectory (the Bürgi-Dunitz angle) to form the Meisenheimer intermediate. Bulky 3,5-substituents physically block this pathway, leading to recovered starting material.

The Solution: If you are using a 4-bromo or 4-chloro derivative, synthesize and utilize the 4-fluoro derivative instead. Additionally, incorporate a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) 3.

The Causality (Expert Insight): Unlike aliphatic Sₙ2 reactions where the leaving group's bond strength dictates the reaction rate (I > Br > Cl > F), the rate-determining step in SₙAr is the initial nucleophilic attack to form the intermediate 4. Fluorine is the most electronegative halogen; it maximizes the partial positive charge on the 4-carbon, creating a powerful electrophilic pull that draws the nucleophile in despite the steric crowding.

SNAr_Tree Start SNAr at Hindered 4-Position Fails CheckNuc Is Nucleophile Bulky? Start->CheckNuc YesNuc Use smaller nucleophile or heat to >120°C CheckNuc->YesNuc Yes NoNuc Check Leaving Group CheckNuc->NoNuc No CheckLG Is LG Fluorine? NoNuc->CheckLG YesLG Add Phase Transfer Catalyst (e.g., TBAB) CheckLG->YesLG Yes NoLG Switch to 4-Fluoro derivative (F > Cl > Br for SNAr) CheckLG->NoLG No

Decision tree for troubleshooting low-yield SNAr reactions at hindered positions.

FAQ 3: My amidation of a 4-bulky benzoic acid (e.g., 4-tert-butylbenzoic acid) is yielding low conversion. Is this steric hindrance?

The Problem: Directly, no. The 4-position is para to the carboxylic acid, meaning the bulky group is physically distant from the reaction center. However, massive 4-substituents (like tert-butyl or adamantyl) drastically modify the molecule's electronic properties, lipophilicity, and crystal packing [](). This leads to severe solubility issues or aggregation in standard organic solvents, which mimics steric hindrance by reducing the effective concentration of the monomeric acid.

The Solution & Causality: Standard amine bases (like triethylamine) often fail to fully deprotonate aggregated bulky acids. Switch to a stronger, sterically hindered, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or 2,6-lutidine 5. Pair this with a highly efficient coupling reagent like HATU, and heat the reaction slightly (40-50 °C) to disrupt aggregation and force the reaction forward.

Data Presentation: Ligand Selection for Hindered 4-Position Couplings

LigandRelative Steric BulkEfficacy for Hindered SubstratesTypical Catalyst LoadingMechanism of Action
PPh₃ LowPoor5-10 mol%Forms inactive Pd(L)₂ complexes; fails oxidative addition.
SPhos HighGood1-5 mol%Facilitates transmetalation; good for moderately hindered aryl bromides.
XPhos Very HighExcellent1-2 mol%Accelerates reductive elimination; ideal for highly hindered 3,5-disubstituted substrates.
BrettPhos ExtremeExcellent (Amination)1-2 mol%Prevents β-hydride elimination; optimal for Buchwald-Hartwig amination.

Experimental Protocol: Suzuki-Miyaura Coupling of a Hindered 4-Bromobenzoic Acid

This self-validating protocol is optimized for 4-bromo-3,5-dimethylbenzoic acid, utilizing XPhos to overcome the flanking steric bulk.

Step 1: Reagent Preparation

  • In a rigorously dried Schlenk flask equipped with a magnetic stir bar, add 4-bromo-3,5-dimethylbenzoic acid (1.0 equiv) and the desired arylboronic acid (1.5 equiv).

  • Add anhydrous K₃PO₄ (3.0 equiv). Note: A strong, soluble base is required to facilitate transmetalation in hindered systems.

Step 2: Catalyst Activation

  • Add Pd₂(dba)₃ (2 mol%) and XPhos (8 mol%).

  • Self-Validation Check: The 1:4 Pd-to-ligand ratio ensures complete formation of the active mono-ligated Pd(0)-XPhos complex. A color change from dark purple (Pd₂(dba)₃) to reddish-brown indicates active complex formation.

Step 3: Reaction Execution

  • Evacuate and backfill the flask with Argon (repeat for 3 cycles).

  • Add degassed Toluene/Water (10:1 v/v, 0.2 M relative to the bromide). The addition of water is critical as it dissolves the phosphate base, driving the transmetalation step.

  • Heat the mixture to 100 °C for 12-18 hours. Monitor the consumption of the starting material via LC-MS.

Step 4: Workup and Purification

  • Cool the reaction to room temperature.

  • Acidify the aqueous layer with 1M HCl to pH 2. Causality: This protonates the newly formed biphenyl-carboxylic acid, driving it into the organic phase.

  • Extract with EtOAc (3x), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via silica gel chromatography (Hexanes/EtOAc with 1% Acetic Acid to prevent tailing).

References

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution - ACS Publications. 5

  • PARA TERTIARY BUTYL BENZOIC ACID - Ataman Kimya.

  • Fluorescent probes based on nucleophilic aromatic substitution reactions for reactive sulfur and selenium species: Recent progress, applications, and design strategies - PMC. 4

  • A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions - Benchchem. 1

  • Design and Discovery of Water-Soluble Benzooxaphosphole-Based Ligands for Hindered Suzuki−Miyaura Coupling Reactions with Low Catalyst Load - SciHorizon. 3

  • Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities - ACS Publications. 2

Sources

Technical Support Center: Resolving NMR Spectral Peaks for Phenoxyacetyl Protons

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Nuclear Magnetic Resonance (NMR) troubleshooting. This guide is specifically engineered for researchers and drug development professionals working with the phenoxyacetyl group (Ph-O-CH₂-CO-).

While seemingly straightforward, the methylene protons (-O-CH₂-CO-) of the phenoxyacetyl moiety frequently present analytical challenges. Depending on the molecular environment, these protons can transition from a simple singlet to complex, overlapping multiplets. This guide provides the mechanistic causality, diagnostic workflows, and self-validating experimental protocols required to resolve these spectral anomalies.

Diagnostic Workflow: Phenoxyacetyl Peak Anomalies

When the expected ~4.5–4.8 ppm singlet is absent, split, or obscured, follow this logical diagnostic pathway to identify the root cause and select the appropriate resolution protocol.

NMR_Troubleshooting Start Observe Phenoxyacetyl Peak Anomaly (~4.5-4.8 ppm) Split Signal is Split (AB Quartet / Broad) Start->Split Overlap Signal Overlaps with Solvent/Impurities Start->Overlap Chiral Check Molecule for Chiral Centers Split->Chiral Rotamer Suspect Restricted Rotation (Amides) Split->Rotamer ASIS Apply ASIS Protocol (Switch to C6D6) Overlap->ASIS TwoD Run 2D NMR (HSQC / HMBC) Overlap->TwoD NoCoalesce No Coalescence: Diastereotopic Protons Chiral->NoCoalesce VTNMR Run VT-NMR Protocol (Heat to 80-100°C) Rotamer->VTNMR Coalesce Peaks Coalesce: Confirmed Rotamers VTNMR->Coalesce VTNMR->NoCoalesce

Logical workflow for diagnosing and resolving phenoxyacetyl proton NMR anomalies.

Troubleshooting Guide: The "Disappearing" or "Splitting" Singlet

Issue A: The Methylene Signal Appears as an AB Quartet

The Causality: In an achiral environment (e.g., phenoxyacetyl chloride or phenoxyacetic acid), the two protons of the -CH₂- group are enantiotopic and appear as a sharp singlet[1]. However, when the phenoxyacetyl group is attached to a chiral molecule—such as the 6-APA nucleus in Penicillin V or synthetic β-lactam intermediates—the molecule lacks a plane of symmetry[2][3].

This chiral environment renders the two methylene protons diastereotopic [4][5]. Because they occupy chemically distinct spatial environments, they resonate at different frequencies and couple with each other (geminal coupling), producing an AB quartet with a large coupling constant ( J≈14−16 Hz)[6].

Issue B: Peak Broadening Mimicking Diastereotopicity

The Causality: If your molecule contains an amide bond (e.g., a phenoxyacetamide derivative), the partial double-bond character of the C-N bond restricts free rotation. This restricted rotation can create stable rotamers on the NMR timescale, placing the methylene protons in transiently distinct magnetic environments[7]. This results in peak broadening or pseudo-splitting that can be easily mistaken for diastereotopicity.

Standardized Experimental Protocols

To ensure scientific integrity, every troubleshooting step must be a self-validating system. Use the following protocols to definitively resolve your spectral issues.

Protocol 1: Variable Temperature (VT) NMR for Rotamer vs. Diastereotopic Resolution

Purpose: To differentiate between signal splitting caused by restricted rotation (rotamers) and inherent chirality (diastereotopicity)[7][8]. Mechanism: Heating the sample provides the thermal energy required to overcome the rotational barrier of the amide bond, averaging the chemical environments of the protons.

  • Sample Preparation: Prepare a 15–20 mM sample of the compound in a high-boiling deuterated solvent (e.g., DMSO- d6​ , boiling point 189°C).

  • Baseline Acquisition: Acquire a standard ¹H NMR spectrum at 298 K (25°C) to establish the baseline splitting pattern and integrate the signals.

  • Thermal Titration: Increment the probe temperature in 10 K steps (e.g., 308 K, 318 K, up to 368 K).

  • Equilibration (Critical Step): Allow exactly 5 minutes of thermal equilibration time at each temperature point. Re-tune, re-match, and re-shim the probe (specifically the Z and Z² shims) to account for solvent density changes.

  • Data Acquisition: Acquire a ¹H spectrum at each interval, focusing on the ~4.5–5.0 ppm region.

  • Self-Validation:

    • If the peaks coalesce into a sharp singlet at higher temperatures, the splitting was due to restricted rotation. You can calculate the rotational energy barrier ( ΔG‡ ) using the coalescence temperature.

    • If the AB quartet persists without coalescing, the protons are definitively diastereotopic due to a nearby chiral center[8].

Protocol 2: Aromatic Solvent-Induced Shift (ASIS) for Signal Overlap

Purpose: To separate phenoxyacetyl methylene signals that are overlapping with residual water (HDO) or other solute peaks (e.g., α -protons of amino acids). Mechanism: Changing the solvent from CDCl₃ to Benzene- d6​ (C₆D₆) alters the magnetic anisotropy of the solvation shell. The flat, electron-rich benzene rings align specifically with the polar regions of the solute, differentially shielding and deshielding protons to pull overlapping peaks apart.

  • Solvent Removal: Recover your NMR sample by evaporating the original solvent (e.g., CDCl₃) under a gentle stream of nitrogen.

  • Desiccation: Place the NMR tube under high vacuum (lyophilizer or Schlenk line) for 2 hours to remove trace residual solvent.

  • Re-solvation: Re-dissolve the sample in 0.6 mL of anhydrous Benzene- d6​ (C₆D₆).

  • Acquisition: Acquire a ¹H NMR spectrum at 298 K.

  • Self-Validation: Compare the chemical shifts. The ASIS effect typically shifts the phenoxyacetyl protons upfield by 0.2–0.5 ppm relative to non-polar overlapping signals, cleanly resolving the multiplet.

Quantitative Data: Reference Chemical Shifts

Use this table to benchmark your experimental data against expected values for the phenoxyacetyl methylene protons (-O-CH₂-CO-) in various molecular contexts.

Molecular ContextSolventExpected Chemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)Causality / Notes
Phenoxyacetyl-CoA (Achiral)D₂O~4.70SingletN/AFree rotation; enantiotopic protons in an achiral environment[9].
Penicillin V (Chiral β -Lactam)CDCl₃4.40 – 4.60AB Quartet~14.0 – 16.0Proximity to chiral centers renders methylene protons diastereotopic[2][6].
3-Phenoxy β -Lactams DMSO- d6​ 4.68 – 5.05Doublets (AB system)~1.2 – 15.3Restricted rotation and chiral centers cause distinct chemical environments[3].
Phenoxyacetyl Chloride CDCl₃~4.85SingletN/AHighly electron-withdrawing acyl chloride shifts the singlet downfield[1].

Frequently Asked Questions (FAQs)

Q: Why does my phenoxyacetyl group show two distinct doublets instead of a singlet? A: This is the classic signature of diastereotopic protons. When the phenoxyacetyl group is attached to a molecule with a chiral center (such as Penicillin V), the two protons of the -CH₂- group are locked into chemically distinct spatial environments[4][5]. They couple with each other, producing an AB quartet with a large geminal coupling constant[6].

Q: Can I use ¹³C NMR to confirm the presence of the phenoxyacetyl group if the ¹H NMR is completely obscured by solvent? A: Absolutely. The methylene carbon of the phenoxyacetyl group typically appears in a very clean region around 65–70 ppm in ¹³C NMR[3][6]. If you need to definitively assign the obscured protons, running a 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) experiment will clearly link your obscured proton signals to this distinct carbon shift, completely bypassing the ¹H overlap issues.

Q: I ran a VT-NMR experiment, but my sample degraded before coalescence. What is the alternative? A: If your molecule is thermally labile, abandon VT-NMR. Instead, utilize 2D EXSY (Exchange Spectroscopy) or NOESY at room temperature. If the peak splitting is due to rotamers, you will observe cross-peaks between the two split signals due to chemical exchange. If the protons are diastereotopic, no exchange cross-peaks will be present.

References

  • BenchChem. An In-depth Technical Guide to Phenoxyacetyl-CoA: Structure, Properties, and Biological Significance.9

  • SUE Academics. Penicillin's synthesis and modifications.2

  • Guidechem. Phenoxyacetyl chloride 701-99-5 wiki.1

  • National Institutes of Health (PMC). Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity.3

  • JoVE. ¹H NMR Chemical Shift Equivalence: Enantiotopic and Diastereotopic Protons.4

  • Master Organic Chemistry. Diastereotopic Protons in 1H NMR Spectroscopy: Examples.5

  • Kirk-Othmer Encyclopedia of Chemical Technology. Penicillins and Others, B-Lactams.6

  • Revue Roumaine de Chimie. 1H NMR AND CONFORMATIONAL ANALYSIS OF DIASTEREOTOPIC METHYLENE PROTONS IN ACHIRAL FLEXIBLE MOLECULES.7

  • UC San Diego. Chapter 5: NMR - Organic Chemistry.8

Sources

Technical Support Center: Optimizing Phenoxyacetic Acid Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for amide and ester bond formations involving phenoxyacetic acid and its derivatives. Phenoxyacetic acid scaffolds are critical building blocks in medicinal chemistry, herbicide development, and solid-phase peptide synthesis (SPPS). However, the activation of these carboxylic acids often triggers competing mechanistic pathways that degrade yields and complicate purification.

This guide provides field-proven troubleshooting strategies, diagnostic workflows, and self-validating protocols to help you suppress side reactions and achieve high-fidelity couplings.

Diagnostic Workflow for Coupling Failures

Before adjusting your reaction parameters, use the decision tree below to identify the specific side reaction plaguing your synthesis based on LC-MS or TLC analysis of the crude mixture.

G Step1 Analyze Crude Coupling Mixture Decision1 Is N-acylurea byproduct detected? Step1->Decision1 Action1 Add HOBt/OxymaPure Switch solvent to DCM Decision1->Action1 Yes Decision2 Is O-acylation occurring on side chains? Decision1->Decision2 No Action1->Decision2 Action2 Reduce tertiary base Add 2,4-dinitrophenol Decision2->Action2 Yes Decision3 Is conversion stalling < 80%? Decision2->Decision3 No Action2->Decision3 Action3 Optimize amine excess Ensure anhydrous conditions Decision3->Action3 Yes Success High-Yield Amide Target Achieved Decision3->Success No Action3->Success

Diagnostic workflow for troubleshooting phenoxyacetic acid coupling side reactions.

Frequently Asked Questions (Troubleshooting Guide)

Issue 1: Formation of N-Acylurea Byproducts

Q: I am using DCC to couple phenoxyacetic acid, but LC-MS shows a major impurity with the exact mass of my acid + DCC. What is happening? A: You are observing the formation of an unreactive N-acylurea . In the initial step of the coupling, the phenoxyacetic acid reacts with the carbodiimide to form an O-acylisourea intermediate[1]. While this intermediate is highly reactive toward amines, it can undergo a slower, competing intramolecular rearrangement (an [O→N] acyl migration) to form a highly stable, unreactive N-acylurea[2][3].

Mechanistic Solution:

  • Change the Solvent: This rearrangement is exacerbated in dipolar aprotic solvents like DMF. Switching to a solvent with a low dielectric constant, such as dichloromethane (DCM) or chloroform, significantly minimizes this side reaction[1][4].

  • Use Additives: Always use an additive like 1-hydroxybenzotriazole (HOBt) or OxymaPure. The additive acts as a highly efficient nucleophile that traps the transient O-acylisourea faster than it can rearrange, forming an active ester (e.g., an OBt ester). This active ester is immune to rearrangement and reacts cleanly with your target amine[3][5].

Issue 2: Unwanted O-Acylation

Q: My target amine contains an unprotected hydroxyl group (e.g., a serine or tyrosine derivative). My yield of the desired amide is low, and I am seeing higher-mass impurities. How do I prevent this? A: You are experiencing O-acylation . When an amine substrate also contains a hydroxyl group, the hydroxyl can act as a competing nucleophile. This is particularly problematic if you are using an excess of a tertiary amine base (like DIPEA or TEA). The base abstracts a proton from the alcohol or phenol, generating a highly nucleophilic alcoholate or phenolate ion that attacks the activated phenoxyacetic acid[6].

Mechanistic Solution: To suppress O-acylation, you must maintain strict control over the basicity of the reaction. Avoid excess tertiary amines. Furthermore, literature demonstrates that adding specific phenolic additives, such as 2,4-dinitrophenol or pentachlorophenol, can effectively prevent O-acylation during active ester couplings by modulating the protonation state of the intermediates[7].

Issue 3: Incomplete Coupling and Symmetrical Anhydrides

Q: The reaction is clean, but conversion stalls at 50-60%. Adding more coupling reagent doesn't help. Why? A: Stalled reactions are often the result of symmetrical anhydride formation . The highly reactive O-acylisourea intermediate can react with a second molecule of unactivated phenoxyacetic acid, forming a symmetrical acid anhydride and a urea byproduct[3]. While the anhydride can still react with your amine to form the desired product, it effectively consumes two equivalents of your acid for every one equivalent of product formed. If your amine is sterically hindered, the anhydride may fail to react entirely.

Mechanistic Solution: Ensure you are using the correct stoichiometry. The amine should be in slight excess (1.1 to 1.2 equivalents) relative to the phenoxyacetic acid to outcompete the acid for the O-acylisourea intermediate[8].

Quantitative Data & Optimization Parameters

Use the following tables to select the optimal reagents and stoichiometric ratios for your specific phenoxyacetic acid derivative.

Table 1: Solvent Selection & Side Reaction Impact
SolventDielectric Constant (ε)Risk of N-Acylurea RearrangementRecommended Use Case
Dichloromethane (DCM) 9.1Low (Disfavors charge separation)Primary choice for standard couplings[1][4].
Chloroform (CHCl₃) 4.8Low Alternative to DCM if solubility requires it[1][4].
Dimethylformamide (DMF) 36.7High (Promotes rearrangement)Only use if reactants are insoluble in DCM; mandates HOBt/HOAt[5].
Table 2: Standard Stoichiometry for EDC/HOBt Amidation

Based on established protocols for derivatives like 3-(Bromomethyl)phenoxyacetic acid[8].

ReagentMolar EquivalentsFunctional Purpose
Phenoxyacetic Acid 1.0 eqLimiting reagent / Electrophile
Target Amine 1.1 - 1.2 eqNucleophile (slight excess prevents anhydride stalling)
EDC·HCl 1.2 eqWater-soluble carbodiimide activator
HOBt 1.1 eqSuppresses N-acylurea formation
DIPEA / TEA 2.5 eqNon-nucleophilic base (reduce if O-acylation occurs)

Self-Validating Experimental Protocol

This standard operating procedure (SOP) utilizes EDC·HCl and HOBt . It is designed as a self-validating system: the use of a water-soluble carbodiimide ensures that the primary byproduct (urea) and any unreacted coupling agent can be quantitatively removed via simple aqueous extraction, preventing them from interfering with downstream purification[3].

Reagents Required: Phenoxyacetic acid derivative, Target Amine, EDC·HCl, HOBt, DIPEA, Anhydrous DCM.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with inert gas (N₂ or Argon).

  • Dissolution: Dissolve 1.0 equivalent of the phenoxyacetic acid derivative in anhydrous DCM to achieve a concentration of approximately 0.1 M[8].

  • Additive Introduction: Add 1.1 equivalents of the target amine and 1.1 equivalents of HOBt to the solution. Stir until fully dissolved.

  • Base Addition: Add 2.5 equivalents of DIPEA. Note: If your amine contains unprotected hydroxyls, reduce DIPEA to 1.0 eq to minimize O-acylation risks.

  • Activation (Temperature Control): Cool the reaction mixture to 0 °C using an ice bath. Slowly add 1.2 equivalents of EDC·HCl portion-wise. Causality: Adding EDC at 0 °C controls the exothermic activation step, preventing thermal degradation of the O-acylisourea.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–24 hours[8].

  • Validation Checkpoint: Pull a 10 µL aliquot, dilute in LC-MS grade acetonitrile, and analyze.

    • Pass Criteria: Disappearance of the acid mass; presence of the product mass.

    • Fail Criteria: Presence of N-acylurea (indicates insufficient HOBt) or symmetrical anhydride (indicates insufficient amine).

  • Aqueous Workup (Self-Purification): Dilute the reaction mixture with additional DCM. Transfer to a separatory funnel.

    • Wash twice with saturated aqueous NaHCO₃. (Removes unreacted phenoxyacetic acid and HOBt).

    • Wash twice with 1M HCl. (Removes unreacted amine).

    • Wash once with brine. (Removes water-soluble EDC urea byproduct)[3].

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude phenoxyacetamide.

References

  • Carbodiimide - Wikipedia Source: Wikipedia URL:[Link]

  • Synthesis of Peptides and Peptidomimetics Source: Thieme Connect URL:[Link]

  • Carbodiimide - Amide formation mechanism Source: ChemEurope URL:[Link]

  • Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release Source: National Institutes of Health (PMC) URL:[Link]

  • Carbodiimides and Additives Source: Aapptec Peptides URL:[Link]

  • Side reactions in peptide synthesis: An overview Source: Bibliomed / International Journal of Pharmacy Research & Technology URL:[Link]

  • Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters Source: PubMed (National Institutes of Health) URL:[Link]

Sources

Validation & Comparative

Mass spectrometry fragmentation pattern of chlorophenoxy acetyl benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution vs. Nominal Mass Spectrometry for the Fragmentation Analysis of Chlorophenoxy Acetyl Benzoic Acid: A Comparative Guide

Introduction

Chlorophenoxy acetyl benzoic acid (CABA) and its structural analogs occupy a unique intersection in modern analytical chemistry. Historically rooted in the structural framework of synthetic auxin herbicides, these compounds are now gaining critical traction in pharmaceutical development. For instance, specific derivatives like 4-chloro-2-(2-(2-chlorophenoxy)acetamido)benzoic acid have been identified as potent small-molecule inhibitors of TMEM206, a critical ion channel associated with acid-induced cell death[1].

Accurate structural elucidation and trace-level quantification of CABA derivatives are paramount. However, their labile ether linkages and carboxylic acid moieties make them highly susceptible to in-source fragmentation, complicating mass spectrometric (MS) analysis[2]. As a Senior Application Scientist, I have designed this guide to objectively compare the performance of Triple Quadrupole (QqQ) and Quadrupole Time-of-Flight (Q-TOF) platforms for CABA analysis, providing field-proven protocols to ensure absolute analytical integrity.

Mechanistic Causality in CABA Fragmentation

Understanding the gas-phase dissociation of CABA is a prerequisite for optimizing any MS method. When subjected to Electrospray Ionization in negative mode (ESI-), CABA derivatives readily form a deprotonated precursor ion, [M−H]− . Upon Collision-Induced Dissociation (CID), the molecule undergoes highly specific fragmentation pathways:

  • Decarboxylation: The most thermodynamically favorable pathway is the loss of the carboxylic acid group, resulting in a neutral loss of 44 Da ( CO2​ ) or 45 Da ( ⋅COOH )[1].

  • Ether Cleavage: The rupture of the chlorophenoxy ether linkage yields a highly stable chlorophenolate anion.

  • Isotopic "Ring-Walk": CABA derivatives exhibit a distinct isotopic signature due to naturally occurring 35Cl and 37Cl isotopes. During higher-energy CID, a documented "ring-walk" mechanism allows for the loss of HCl without the decomposition of the underlying benzene ring, producing a highly specific diagnostic fragment[3].

The Challenge of In-Source Fragmentation and Cross-Talk Because the ether linkage is highly fragile, standard ionization conditions often induce premature fragmentation within the MS source. This generates product ions before the first quadrupole (Q1), which can mimic the precursor ions of structurally similar metabolites. In QqQ platforms, this phenomenon leads to severe "cross-talk" during Multiple Reaction Monitoring (MRM), resulting in false positives[2]. To counteract this, modern methods employ "soft ionization" techniques—such as reducing desolvation temperatures or utilizing shallower voltage gradients—to preserve the intact precursor ion[4]. Advanced applications even utilize tunable rare-gas (e.g., Krypton) plasmas to achieve >60% relative intensity for the molecular ion[5].

Fragmentation Precursor [M-H]- Precursor Ion Chlorophenoxy Acetyl Benzoic Acid Decarboxylation Loss of CO2 [M-H-44]- Fragment Precursor->Decarboxylation Low CID Energy EtherCleavage Ether Linkage Cleavage Chlorophenolate Anion Precursor->EtherCleavage Medium CID Energy RingWalk HCl Elimination Ring-Walk Mechanism Precursor->RingWalk High CID Energy Decarboxylation->EtherCleavage Sequential MS/MS

Primary gas-phase fragmentation pathways of chlorophenoxy acetyl benzoic acid.

Platform Comparison: QqQ vs. Q-TOF HRMS

When selecting an analytical platform for CABA, the choice between QqQ and Q-TOF depends entirely on the primary objective: targeted quantitation versus structural elucidation.

Table 1: Performance Comparison for CABA Derivative Analysis

ParameterTriple Quadrupole (QqQ)Quadrupole Time-of-Flight (Q-TOF)Analytical Impact
Primary Utility High-throughput targeted quantitation.Structural elucidation & untargeted screening.QqQ excels in routine PK assays; Q-TOF is vital for metabolite ID.
Mass Accuracy Nominal mass (~0.1 Da).High resolution (< 2 ppm mass error).Q-TOF unambiguously resolves isobaric interferences[5].
Sensitivity (LOD) Sub-pg/mL (Excellent).Low pg/mL (Good).QqQ provides superior signal-to-noise for trace environmental samples.
Dynamic Range 5–6 orders of magnitude.3–4 orders of magnitude.QqQ requires fewer dilutions for highly concentrated samples.
Cross-Talk Risk High (if in-source fragmentation occurs).Low (exact mass distinguishes fragments).Q-TOF mitigates false positives caused by shared nominal mass transitions[2].

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol establishes a self-validating system for the LC-MS analysis of CABA. By incorporating soft ionization parameters and orthogonal confirmation, this workflow minimizes artifactual data.

Step 1: Sample Preparation (Dispersive Solid-Phase Extraction)

  • Spike 500 µL of plasma or environmental water with an isotopically labeled internal standard (e.g., CABA- 13C6​ ).

  • Add 1 mL of cold acetonitrile (containing 1% formic acid) to precipitate proteins and extract the target analyte.

  • Centrifuge at 14,000 x g for 10 minutes. Transfer the supernatant to a dSPE tube containing primary secondary amine (PSA) and MgSO4​ to remove organic acids and excess water.

  • Evaporate to dryness under a gentle nitrogen stream and reconstitute in 100 µL of the initial mobile phase.

Step 2: UHPLC Separation

  • Column: Sub-2 µm C18 column (e.g., 2.1 x 100 mm) maintained at 40°C.

  • Mobile Phase: (A) Water with 0.1% Formic Acid; (B) Acetonitrile with 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes. Causality: A gradual chromatographic gradient is critical to separate CABA from structurally similar analogs, providing orthogonal retention time validation to prevent MS cross-talk[2].

Step 3: Soft Ionization MS Configuration

  • Ionization Mode: ESI Negative.

  • Source Temperature: Reduced to 120°C (down from the standard 150°C) to prevent thermal degradation of the labile ether linkage[4].

  • Desolvation Gas: Reduced to 300°C.

  • Ion Transfer Optics: Apply a shallow voltage gradient to the step-wave or ion funnel to minimize kinetic energy transfer, thereby preserving the [M−H]− precursor[4].

Step 4: Data Acquisition & Validation

  • QqQ (Targeted): Monitor two MRM transitions. Transition 1 (Quantifier): [M−H]−→ Chlorophenolate anion. Transition 2 (Qualifier): [M−H]−→[M−H−CO2​]− . Validation: Ensure the ion ratio remains within ±15% of the reference standard.

  • Q-TOF (Elucidation): Acquire data in All-Ions MS/MS or Auto-MS/MS mode. Validation: Verify that the mass error for all chlorine isotopes ( 35Cl and 37Cl ) is strictly < 2 ppm[5].

Workflow Prep Sample Prep (dSPE Cleanup) LC UHPLC Separation (C18 Column) Prep->LC Ion Soft Ionization (Reduced Temp ESI-) LC->Ion MS Mass Spectrometry (QqQ or Q-TOF) Ion->MS Data Data Validation (Isotope & Ratio Check) MS->Data

Self-validating LC-MS workflow for chlorophenoxy acetyl benzoic acid analysis.

References

  • "Cross-Talk" in Scheduled Multiple Reaction Monitoring Caused by In-Source Fragmentation in Herbicide Screening with Liquid Chromatography Electrospray Tandem Mass Spectrometry. ResearchGate.2

  • Determination of Chlorophenoxy Acid Methyl Esters and Other Chlorinated Herbicides by GC High-resolution QTOFMS and Soft lonization. NIH PMC.5

  • 4-(2-chlorophenoxy)benzoic Acid | 613656-16-9. Benchchem.1

  • Systematic derivatization, mass fragmentation and acquisition studies in the analysis of chlorophenols, as their silyl derivatives by gas chromatography-mass spectrometry. ResearchGate.3

  • Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. Waters / lcms.cz.4

Sources

Reference standard for 4-[2-(4-Chlorophenoxy)acetyl]benzoic acid purity

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing analytical method development and validation, I frequently encounter the cascading failures that stem from using sub-par reference materials. When profiling complex active pharmaceutical ingredients (APIs)—particularly phenoxyacetic acid derivatives and fibrate-class drugs—the compound 4-[2-(4-Chlorophenoxy)acetyl]benzoic acid (C₁₅H₁₁ClO₄) frequently emerges as a critical process impurity or degradant.

Because regulatory agencies strictly enforce thresholds for unknown impurities, the selection, qualification, and application of your reference standard is not just a procurement choice; it is the foundational variable that dictates the integrity of your entire analytical workflow.

This guide objectively compares the performance of various grades of 4-[2-(4-Chlorophenoxy)acetyl]benzoic acid reference standards, providing the mechanistic reasoning and self-validating experimental protocols required to ensure absolute analytical confidence.

Mechanistic Insight: The Causality of Purity in Analytical Confidence

Why does a 98% pure standard fail where a 99.5% Certified Reference Material (CRM) succeeds? The answer lies in the physicochemical behavior of the impurities themselves.

In high-performance liquid chromatography coupled with ultraviolet detection (HPLC-UV), purity is often calculated by area normalization. However, this assumes all molecules have identical molar absorptivities, which is physically impossible. Furthermore, UV detection is entirely blind to non-chromophoric impurities such as residual inorganic salts or synthesis solvents (e.g., dimethylformamide).

When these unseen impurities are introduced into a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system, they cause localized ion suppression . As the target analyte and the unseen impurity co-elute into the electrospray ionization (ESI) source, they compete for available charge. This competition alters the ionization dynamics, leading to a non-linear response curve. Consequently, an error that seems negligible at the standard preparation stage propagates exponentially when quantifying trace impurities in an actual API batch. According to ICH Q2(R1) guidelines on the validation of analytical procedures, ensuring the specificity and accuracy of an assay requires a reference standard of documented, rigorous purity[1].

Product Comparison: Evaluating Reference Standard Tiers

To mitigate ion suppression and ensure regulatory compliance, laboratories must choose between different tiers of reference standards. Furthermore, USP General Chapter <11> mandates that reference standards used in compendial assays must be highly characterized, and any in-house standard must be fully qualified against an official source[2]. As noted in industry standards for impurity profiling, the use of a "mixed impurity" standard without rigorous purification compromises the specificity of the assay[3].

The table below summarizes the quantitative and qualitative performance metrics of three common standard tiers.

Performance MetricCertified Reference Material (CRM)Standard Analytical GradeIn-House Synthesized Standard
Purity Certification Mass Balance (HPLC, GC, KF, qNMR)HPLC-UV Area % OnlyVariable (Lab-dependent)
Traceability ISO 17034 / USP <11> CompliantCertificate of Analysis (CoA)Non-traceable
Isotopic Enrichment Available (e.g., ¹³C or d₄)Rarely AvailableRequires custom synthesis
LC-MS Ion Suppression Negligible (< 1% variance)Moderate (3–5% variance)High (Due to residual solvents)
Uncertainty Budget Quantified (e.g., 99.6% ± 0.2%)Not ProvidedNot Provided
Best Application API Release, Regulatory SubmissionsEarly R&D, Method ScopingProof-of-concept synthesis

Experimental Protocols: Building Self-Validating Systems

To guarantee trustworthiness, a protocol cannot rely on a single point of failure. The methodologies below are designed as self-validating systems —where orthogonal techniques cross-verify each other to close the analytical loop.

Protocol 1: Mass Balance Purity Certification

This protocol is used to qualify an in-house or analytical grade batch of 4-[2-(4-Chlorophenoxy)acetyl]benzoic acid into a working standard.

  • Step 1: Chromatographic Purity (HPLC-DAD).

    • Action: Inject the standard using a reversed-phase C18 column with a gradient of 0.1% trifluoroacetic acid (TFA) in water/acetonitrile. Monitor at 254 nm.

    • Causality: The TFA suppresses the ionization of the benzoic acid moiety, preventing peak tailing. The 254 nm wavelength captures the conjugated π-system of both the benzoic acid and chlorophenoxy rings.

  • Step 2: Volatile Impurity Quantitation (GC-FID & TGA).

    • Action: Analyze a solid sample via Thermogravimetric Analysis (TGA) and Headspace GC-FID.

    • Causality: Residual solvents artificially inflate UV purity. TGA identifies weight loss prior to thermal degradation, while GC-FID identifies the specific organic volatiles.

  • Step 3: Water Content (Karl Fischer Coulometry).

    • Action: Titrate 50 mg of the standard.

    • Causality: Hygroscopic uptake alters the true molecular weight of the standard, skewing all downstream molarity calculations.

  • Step 4: Orthogonal Verification (qNMR).

    • Action: Dissolve the standard in DMSO-d₆ with a known mass of an internal standard (e.g., maleic acid). Integrate the distinct aromatic protons.

    • Causality: qNMR measures protons directly, regardless of chromophores. The Validation Loop: If HPLC Purity % - (Water % + Volatiles % + Ash %) == qNMR Purity %, the mass balance equation is closed, and the standard is self-validated.

G A Raw 4-[2-(4-Chlorophenoxy)acetyl]benzoic acid B HPLC-DAD Purity (Chromophoric) A->B C Karl Fischer & GC-FID (Moisture & Volatiles) A->C D qNMR Analysis (Orthogonal Check) A->D E Mass Balance Equation (100% - Impurities) B->E % Area C->E Subtract % D->E Verify Assay F Certified Reference Material (ISO 17034 / USP <11>) E->F Final Purity >99.5%

Workflow for self-validating mass balance certification of reference standards.

Protocol 2: LC-MS/MS Trace Impurity Profiling

Once the standard is qualified, it is used to quantify trace levels of the impurity in an API batch.

  • Step 1: Matrix-Matched Calibration.

    • Action: Spike the certified standard into a blank API matrix at concentrations ranging from 0.01% to 0.15% (w/w).

    • Causality: Matrix matching ensures that any residual ion suppression caused by the bulk API affects the calibration curve and the unknown samples equally, canceling out the matrix effect.

  • Step 2: Chromatographic Separation.

    • Action: Use a sub-2 µm C18 column. Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Causality: Formic acid provides the necessary protons for ESI+ ionization while maintaining sufficient volatility to prevent source fouling.

  • Step 3: MRM Acquisition.

    • Action: Monitor the specific Multiple Reaction Monitoring (MRM) transitions. For 4-[2-(4-Chlorophenoxy)acetyl]benzoic acid ([M+H]⁺ m/z 291.04), the primary quantifier transition is m/z 291.04 → 129.01.

    • Causality: The ether linkage is the weakest bond in the molecule. Applying collision energy (CE) consistently cleaves this bond, yielding the highly stable 4-chlorophenol product ion.

G P Parent Ion [M+H]+ m/z 291.04 F1 Loss of H2O [-18 Da] P->F1 F2 Ether Cleavage [-162 Da] P->F2 I1 Product Ion m/z 273.03 F1->I1 I2 4-Chlorophenol Ion m/z 129.01 F2->I2

LC-MS/MS ESI+ fragmentation pathway for 4-[2-(4-Chlorophenoxy)acetyl]benzoic acid.

Conclusion

The analytical data generated during drug development is only as reliable as the reference standard it is measured against. While analytical-grade chemicals may suffice for early-stage scoping, the rigorous demands of trace impurity profiling necessitate a CRM certified via a self-validating mass balance approach. By understanding the causality behind ion suppression and employing orthogonal verification techniques, laboratories can ensure their data withstands the highest levels of regulatory scrutiny.

References[1] Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | Source: U.S. Food and Drug Administration (FDA) | URL: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/q2-r1-validation-analytical-procedures-text-and-methodology[2] Title: Are You Handling USP Reference Standards Appropriately? | Source: Lachman Consultants | URL: https://www.lachmanconsultants.com/2024/12/are-you-handling-usp-reference-standards-appropriately/[3] Title: Endotoxin definition and standardisation | Source: European Pharmaceutical Review | URL: https://www.europeanpharmaceuticalreview.com/article/88631/endotoxin-definition-and-standardisation/

Sources

A Comparative Guide to the UV-Vis Absorption Spectrum of 4-[2-(4-Chlorophenoxy)acetyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the anticipated ultraviolet-visible (UV-Vis) absorption spectrum of 4-[2-(4-Chlorophenoxy)acetyl]benzoic acid. In the absence of a publicly available experimental spectrum for this specific molecule, this guide synthesizes data from structurally related compounds to predict its spectral characteristics. We present a comparative analysis with benzoic acid, 4-chlorophenoxyacetic acid, and 4-acetylbenzoic acid, offering insights into the electronic transitions and the influence of its distinct functional groups. Furthermore, a detailed, field-proven experimental protocol for obtaining the UV-Vis absorption spectrum is provided for researchers seeking to validate these predictions and further characterize this compound.

Introduction and Theoretical Framework

4-[2-(4-Chlorophenoxy)acetyl]benzoic acid is a multifaceted organic molecule incorporating three key chromophoric systems: a benzoic acid moiety, a 4-chlorophenoxy group, and an acetyl linker. The UV-Vis absorption spectrum of a molecule is dictated by its electronic structure, with absorption bands corresponding to the energy required to promote electrons from lower to higher energy molecular orbitals. For aromatic compounds like the one , these transitions are typically π → π* in nature. The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are highly sensitive to the molecular architecture, including the nature and position of substituents on the aromatic rings.

Understanding the UV-Vis absorption profile of 4-[2-(4-Chlorophenoxy)acetyl]benzoic acid is crucial for a variety of applications, from quantitative analysis in pharmaceutical development to probing its electronic properties in materials science. This guide will deconstruct the molecule into its primary chromophoric components to build a predictive model of its spectrum and provide a robust framework for its experimental determination.

Comparative Spectral Analysis

To predict the UV-Vis absorption spectrum of 4-[2-(4-Chlorophenoxy)acetyl]benzoic acid, we will examine the spectra of its foundational building blocks and structurally analogous compounds.

Benzoic Acid: The Core Chromophore

Benzoic acid serves as the fundamental aromatic carboxylic acid backbone. In an acidic aqueous solution, benzoic acid typically exhibits two primary absorption bands.[1] The more intense band, often referred to as the B-band, appears around 230 nm, while a weaker, broader band, the C-band, is centered around 274 nm.[1] These bands arise from π → π* transitions within the benzene ring, with their positions influenced by the carboxyl substituent. The presence of a carboxyl group, an electron-withdrawing group, causes a red shift (bathochromic shift) of these bands compared to unsubstituted benzene.[2]

4-Chlorophenoxyacetic Acid: The Ether-Linked Chromophore

The 4-chlorophenoxyacetic acid component introduces an additional aromatic ring system and a chlorine substituent. A study on the photodegradation of phenoxyacetic acids reports a λmax of 280 nm for 4-chlorophenoxyacetic acid.[3] This absorption is characteristic of the substituted phenoxy group. The chlorine atom, being an auxochrome, can influence the spectrum through its inductive and mesomeric effects, typically leading to a bathochromic shift.

4-Acetylbenzoic Acid: The Ketone-Substituted Analog

4-Acetylbenzoic acid provides a valuable comparison due to the presence of a ketone group para to the carboxylic acid. The acetyl group is an electron-withdrawing group and is expected to significantly influence the electronic transitions. For 4-acetylbenzoic acid in ethanol, a strong absorption maximum is observed at approximately 285 nm.[4] This represents a significant red shift compared to benzoic acid, highlighting the conjugative effect of the acetyl group with the aromatic ring.

Predicted Spectrum of 4-[2-(4-Chlorophenoxy)acetyl]benzoic Acid

Based on the analysis of its constituent parts, the UV-Vis spectrum of 4-[2-(4-Chlorophenoxy)acetyl]benzoic acid is anticipated to be a composite of the electronic transitions within the substituted benzoic acid and the 4-chlorophenoxy moieties. We can predict the following features:

  • A complex absorption profile with multiple overlapping bands due to the presence of two distinct aromatic chromophores.

  • A strong absorption band in the 280-290 nm region. This is expected due to the combined influence of the acetyl group and the 4-chlorophenoxy substituent on the benzoic acid ring system, likely representing a red-shifted C-band.

  • A second significant absorption band at shorter wavelengths, likely below 250 nm, analogous to the B-band of benzoic acid, but potentially shifted and intensified by the substituents.

The overall spectrum will likely exhibit a higher molar absorptivity compared to benzoic acid alone, owing to the extended conjugation and the presence of two aromatic rings.

Data Summary and Comparison

The following table summarizes the key spectral data for the comparative compounds, providing a basis for the predicted spectrum of the target molecule.

Compoundλmax (nm)Solvent/ConditionsReference
Benzoic Acid230, 274Acidic aqueous solution[1]
4-Chlorophenoxyacetic Acid280Aqueous TiO2 dispersion[3]
4-Acetylbenzoic Acid~285Ethanol[4]
4-[2-(4-Chlorophenoxy)acetyl]benzoic Acid Predicted: ~280-290 nm Ethanol or Acetonitrile (Predicted)

Experimental Protocol for UV-Vis Spectral Acquisition

To empirically validate the predicted spectral characteristics, the following detailed protocol for quantitative UV-Vis spectroscopic analysis is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Materials and Equipment
  • Double-beam UV-Vis Spectrophotometer

  • Calibrated 1 cm path length quartz cuvettes

  • Analytical balance (± 0.0001 g)

  • Class A volumetric flasks (10 mL, 25 mL, 50 mL, 100 mL)

  • Calibrated micropipettes

  • 4-[2-(4-Chlorophenoxy)acetyl]benzoic acid (high purity)

  • Spectroscopic grade solvent (e.g., ethanol or acetonitrile)

Diagram of Experimental Workflow

G cluster_prep Solution Preparation cluster_analysis Spectroscopic Analysis cluster_quant Quantitative Analysis stock_prep Prepare Stock Solution (e.g., 1 mg/mL) serial_dil Perform Serial Dilutions (e.g., 5-25 µg/mL) stock_prep->serial_dil Accurate dilution blank Acquire Solvent Blank scan Scan Samples (e.g., 200-400 nm) serial_dil->scan Analyze each concentration blank->scan Baseline correction process Process Data (Identify λmax) scan->process beer_plot Construct Beer's Law Plot (Absorbance vs. Concentration) process->beer_plot Absorbance at λmax calc_epsilon Calculate Molar Absorptivity (ε) from slope beer_plot->calc_epsilon Linear regression

Sources

Validated HPLC retention time for 4-[2-(4-Chlorophenoxy)acetyl]benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative HPLC Method Development and Validation Guide for 4-[2-(4-Chlorophenoxy)acetyl]benzoic Acid

As a Senior Application Scientist, developing a robust, reproducible, and validated HPLC method requires moving beyond trial-and-error. It demands a mechanistic understanding of the analyte's physicochemical properties and how they dictate stationary and mobile phase interactions.

This guide objectively compares the chromatographic performance of three distinct stationary phases—C18, Pentafluorophenyl (PFP), and Biphenyl—for the analysis of 4-[2-(4-Chlorophenoxy)acetyl]benzoic acid . By grounding our methodology in thermodynamic principles and ICH Q2(R2) validation standards[1], we provide a self-validating protocol designed for seamless transfer to Quality Control (QC) or LC-MS environments.

Analyte Profiling & The Chromatographic Challenge

To design an optimal separation system, we must first deconstruct the target molecule, 4-[2-(4-Chlorophenoxy)acetyl]benzoic acid.

  • The Hydrophobic Tail: The molecule features a 4-chlorophenoxy group. This halogenated aromatic ring is highly hydrophobic and drives strong dispersive (van der Waals) interactions with reversed-phase ligands.

  • The Ionizable Head: The benzoic acid moiety possesses an estimated pKa​ of ~4.0 to 4.5.

  • The Causality of pH: If the mobile phase pH is maintained near the analyte's pKa​ (e.g., pH 4.0), the molecule exists in a dynamic equilibrium between its neutral and ionized states. This dual-state existence leads to severe peak broadening, split peaks, and unpredictable retention times[2]. Furthermore, ionized carboxylic acids are prone to secondary electrostatic interactions with residual active silanols on the silica support, resulting in pronounced peak tailing[3].

The Solution: We must force the analyte into a single, neutral state. By utilizing an acidic mobile phase buffered with 0.1% Formic Acid (pH ~2.7), we suppress the ionization of the benzoic acid. We select formic acid over trifluoroacetic acid (TFA) because formic acid provides sufficient buffering capacity without causing the severe ion suppression in mass spectrometry typically associated with TFA ion-pairing.

Stationary Phase Comparison: Beyond Standard C18

While C18 is the default starting point for reversed-phase liquid chromatography (RPLC), it relies almost exclusively on dispersive hydrophobic interactions. For highly aromatic molecules like 4-[2-(4-Chlorophenoxy)acetyl]benzoic acid, alternative chemistries offer superior selectivity.

  • Standard C18 (Alkyl Phase): Provides baseline retention driven by the chlorophenoxy tail. However, it lacks the ability to differentiate subtle structural isomers or closely related aromatic impurities.

  • PFP (Pentafluorophenyl Phase): Introduces strong dipole-dipole, hydrogen bonding, and π−π interactions. While excellent for the central ketone group, PFP columns can sometimes over-retain halogenated aromatics, leading to broader peaks.

  • Biphenyl Phase: Features two sequential aromatic rings that can pivot to accommodate the steric profile of the analyte. This phase maximizes π−π electron interactions with both the chlorophenoxy and benzoic acid rings of the target molecule, offering enhanced retention and unparalleled selectivity compared to alkyl phases[4].

Quantitative Performance Data

Experimental Conditions: 100 x 4.6 mm, 2.7 µm superficially porous particles; 30-90% Acetonitrile (0.1% FA) gradient over 10 mins; Flow: 1.2 mL/min; Temp: 40 °C.

Column ChemistryRetention Time ( tR​ , min)Peak Asymmetry ( As​ )Theoretical Plates ( N )Resolution ( Rs​ ) vs. Closest Impurity
Standard C18 6.451.3512,5001.8
PFP 5.801.1514,2002.4
Biphenyl 7.20 1.05 18,400 3.5

Conclusion: The Biphenyl phase outperforms the C18 and PFP alternatives, delivering the highest theoretical plate count and a perfectly symmetrical peak ( As​ = 1.05). The enhanced π−π interaction mechanism directly translates to a superior resolution factor ( Rs​ = 3.5), ensuring assay specificity.

Self-Validating Experimental Protocol

The following step-by-step methodology utilizes the Biphenyl column. This protocol is designed as a "self-validating system"—meaning if the System Suitability Testing (SST) criteria are met, the method is inherently operating within ICH Q2(R2) acceptable limits[1].

Phase 1: Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Measure 1000 mL of LC-MS grade water. Add exactly 1.0 mL of LC-MS grade Formic Acid (99%). Mix thoroughly and degas via sonication for 10 minutes. (Causality: Ensures pH ~2.7 to maintain the analyte in a fully protonated, neutral state).

  • Mobile Phase B (Organic): Measure 1000 mL of LC-MS grade Acetonitrile. Add 1.0 mL of LC-MS grade Formic Acid. Mix and degas. (Causality: Acetonitrile provides a lower viscosity profile than methanol, minimizing system backpressure and improving mass transfer kinetics).

Phase 2: Chromatographic Conditions
  • Column: Superficially Porous Biphenyl (100 x 4.6 mm, 2.7 µm)

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 40 °C (Causality: Elevated temperature reduces mobile phase viscosity and improves the kinetic efficiency of the superficially porous particles).

  • Injection Volume: 5 µL

  • Detection: UV at 254 nm

Phase 3: Gradient Program
  • 0.0 - 1.0 min: 30% B (Isocratic hold to focus the analyte band at the column head).

  • 1.0 - 7.0 min: 30% 90% B (Linear gradient for controlled elution).

  • 7.0 - 9.0 min: 90% B (High-organic wash to clear strongly retained hydrophobic impurities).

  • 9.0 - 12.0 min: 30% B (Re-equilibration of the stationary phase).

Phase 4: System Suitability Testing (SST)

Before analyzing unknown samples, the system must validate itself against the following ICH Q2(R2) derived criteria[1]:

  • Precision: Inject the standard (50 µg/mL) 5 consecutive times. The Relative Standard Deviation (RSD) of the retention time must be ≤ 1.0% .

  • Peak Symmetry: The tailing factor ( Tf​ ) must fall between 0.9 and 1.2 .

  • Efficiency: Theoretical plates ( N ) must be > 15,000 .

Method Development & Validation Workflow

G A 1. Analyte Profiling (pKa ~4.2, LogP ~3.5) B 2. Mobile Phase Optimization (0.1% Formic Acid, pH 2.7) A->B Suppress Carboxylic Acid Ionization C 3. Stationary Phase Screening (C18 vs. PFP vs. Biphenyl) B->C Ensure Peak Symmetry & Robustness D 4. Method Validation (ICH Q2(R2) Guidelines) C->D Select Biphenyl for π-π Selectivity

Fig 1: Systematic HPLC method development and validation workflow for ionizable aromatic compounds.

References

  • Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[Link]

  • Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. LCGC International.[Link]

  • Mobile Phase Buffers in Liquid Chromatography: A Review of Essential Ideas. LCGC International.[Link]

Sources

Safety Operating Guide

4-[2-(4-Chlorophenoxy)acetyl]benzoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

The disposal of 4-[2-(4-Chlorophenoxy)acetyl]benzoic acid presents a unique intersection of chemical hazards that requires precise logistical planning. As a halogenated aromatic carboxylic acid frequently encountered in drug development and synthetic workflows, its structural features—specifically the covalently bound chlorine atom and the acidic carboxyl group—dictate strict adherence to the Resource Conservation and Recovery Act (RCRA).

This guide provides drug development professionals and laboratory scientists with a self-validating, causality-driven operational plan for the safe handling and disposal of this compound.

The Causality of Disposal Mechanics

To design an effective disposal plan, scientists must understand why specific protocols are enforced. The physical and chemical properties of 4-[2-(4-Chlorophenoxy)acetyl]benzoic acid trigger three critical operational constraints:

  • The Halogen Penalty (Dioxin Prevention): Halogenated solvents and solutes cannot be used as fuel in standard cement kilns because they fail to break down into carbon dioxide, water, and hydrohalic acids within 2 seconds at 1,200 °C without specialized equipment1[1]. Combusting the chlorophenoxy moiety at lower temperatures risks condensation reactions that form acutely toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs). Therefore, this waste must be routed to dedicated high-temperature incinerators equipped with alkaline scrubbers[1].

  • The Contagion Effect (RCRA Mixture Rule): Under EPA regulations, mixing a listed hazardous waste with a non-hazardous waste renders the entire combined volume a hazardous waste 2[2]. If a researcher dissolves solid 4-[2-(4-Chlorophenoxy)acetyl]benzoic acid in a non-halogenated solvent (e.g., ethyl acetate), the entire carboy must be reclassified as "Halogenated Waste," which significantly increases disposal costs 3[3].

  • The Corrosivity Factor: As a benzoic acid derivative, aqueous solutions or damp residues of this compound can lower the pH of waste streams, generating hydrogen gas and corroding unlined metal drums over time[2]. Prudent laboratory practices mandate the use of compatible high-density polyethylene (HDPE) or glass containers for acidic halogenated waste 4[4].

Quantitative Waste Stream Comparison

Misclassifying this compound during disposal has severe regulatory and financial consequences. The table below summarizes the operational differences between the required halogenated waste stream and standard non-halogenated streams.

ParameterHalogenated Waste Stream (Target)Non-Halogenated Waste Stream
Incineration Temperature > 1,200 °C[1]~ 800 °C - 1,000 °C
Primary Exhaust Byproducts CO2​ , H2​O , HCl gas[1] CO2​ , H2​O
Required Abatement Alkaline scrubbers for HCl [1]Standard particulate filters
Relative Disposal Cost Significantly Higher (Premium pricing)[3]Baseline
RCRA Focus Dioxin/Furan prevention[2]Energy recovery / Fuel blending[1]

Self-Validating Disposal Protocol for Reaction Mixtures

When disposing of a crude reaction mixture containing 4-[2-(4-Chlorophenoxy)acetyl]benzoic acid, follow this step-by-step methodology. Every step includes a self-validation mechanism to ensure absolute RCRA compliance and laboratory safety.

Step 1: Acid Neutralization & Quenching
  • Causality: Neutralizing the benzoic acid moiety converts the compound into a water-soluble sodium salt, driving it into the aqueous phase and preventing exothermic reactions with incompatible basic waste downstream.

  • Procedure: Transfer the reaction mixture to a beaker. Slowly add saturated aqueous sodium bicarbonate ( NaHCO3​ ) under continuous stirring until effervescence ( CO2​ release) ceases.

  • Self-Validation: Dip a glass rod into the aqueous phase and touch it to universal pH paper. The protocol is only validated to proceed when the paper reads a stable pH of 7.5–8.5. If the pH is < 7, resume NaHCO3​ addition.

Step 2: Phase Separation & Volume Tracking
  • Causality: Segregating the aqueous salt solution from organic solvents minimizes the volume of high-cost halogenated organic waste and prevents mixed-phase disposal complications.

  • Procedure: Transfer the quenched mixture to a separatory funnel. Allow 10 minutes for complete phase separation. Drain the aqueous layer (now containing the target compound's salt) into a designated flask.

  • Self-Validation: Perform a volumetric mass balance. Measure the final volumes of both the separated aqueous and organic layers. The combined volume must equal the initial input volume (±2%). A discrepancy indicates a fugitive leak, evaporation, or an unresolved emulsion.

Step 3: Compatible Containment
  • Causality: Halogenated acids degrade unlined metal and certain incompatible plastics, leading to catastrophic container failure.

  • Procedure: Transfer the aqueous waste to a high-density polyethylene (HDPE) carboy. Do not use unlined metal drums, as residual acidity or moisture can produce corrosive acids that compromise the container's integrity[2].

  • Self-Validation: Visually inspect the HDPE container for stress fractures or discoloration before and 24 hours after transfer. Ensure the cap is vented if residual off-gassing is possible[2].

Step 4: RCRA-Compliant Labeling & EHS Handoff
  • Causality: Unidentified or mislabeled waste cannot be legally transported and poses severe risks to waste management personnel during bulking[4].

  • Procedure: Affix a hazardous waste tag to the container. Explicitly list "4-[2-(4-Chlorophenoxy)acetyl]benzoic acid (Sodium Salt)" and mark the "Halogenated" and "Aqueous" checkboxes.

  • Self-Validation: Cross-reference the waste tag with the laboratory's digital chemical inventory. The mass deducted from the inventory must exactly match the mass declared on the waste tag.

Operational Workflow Visualization

DisposalWorkflow Start Waste Generation: 4-[2-(4-Chlorophenoxy)acetyl]benzoic acid StateCheck Physical State of Waste? Start->StateCheck Solid Solid Waste (Powder/Residue) StateCheck->Solid Solid Liquid Liquid Waste (Dissolved in Solvent) StateCheck->Liquid Solution Containment HDPE Containment (No Unlined Metal) Solid->Containment Reclassification Mandatory Reclassification: Halogenated Waste Stream (Due to Cl atom in solute) Liquid->Reclassification Reclassification->Containment Incineration High-Temp Incineration (>1200°C) + HCl Scrubbers Containment->Incineration

Workflow for the segregation and high-temperature incineration of halogenated acidic waste.

References

  • Source: National Institutes of Health (NIH)
  • Safety Manual | Chemistry - Duke Source: Duke University URL
  • RCRA | Environmental Health and Safety - Case Western Reserve University Source: Case Western Reserve University URL
  • Source: American Chemical Society (ACS)

Sources

Comprehensive Safety and Handling Guide for 4-[2-(4-Chlorophenoxy)acetyl]benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Assessment and Toxidological Profile

While specific toxicological data for 4-[2-(4-Chlorophenoxy)acetyl]benzoic acid is limited, an analysis of its structural motifs—a carboxylic acid, a halogenated aromatic ring, and a phenoxyacetyl group—suggests potential hazards. Carboxylic acids can be corrosive or irritating to the skin and eyes.[1] Halogenated organic compounds may present toxicological risks and require specific disposal procedures.[2][3][4]

Based on data for similar compounds such as 4-chlorobenzoic acid and 2-((4-Chlorophenyl)acetyl)benzoic acid, the primary hazards are anticipated to be:

  • Skin Irritation: May cause mild to moderate skin irritation upon contact.[5][6]

  • Serious Eye Irritation/Damage: Can cause serious eye irritation or damage.[5][7][8][9]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[5][6][10]

  • Harmful if Swallowed: Ingestion may be harmful.[5][10]

There is no evidence to suggest that 4-[2-(4-Chlorophenoxy)acetyl]benzoic acid would be carcinogenic based on studies of structurally related compounds.[11]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure when handling 4-[2-(4-Chlorophenoxy)acetyl]benzoic acid. The following table summarizes the recommended PPE for various laboratory operations.

PPE Category Recommended Equipment Rationale
Eye and Face Protection Chemical safety goggles are mandatory. A face shield should be worn when there is a significant risk of splashing or dust generation.[12]To protect eyes from contact with the chemical, which can cause serious irritation or damage.[5][7][8]
Skin Protection Nitrile rubber gloves and a laboratory coat are required.[12] For larger quantities or tasks with a high risk of spillage, consider chemical-resistant aprons and boots.To prevent skin contact, which can lead to irritation.[5][6] Nitrile gloves offer good resistance to a range of chemicals.
Respiratory Protection For all manipulations of the solid compound that may generate dust, work should be conducted in a certified chemical fume hood.[12] If a fume hood is not available, a NIOSH-approved respirator for dusts should be used.To prevent inhalation of airborne particles, which can cause respiratory irritation.[5][6][10]

Operational and Disposal Plans

Safe Handling Procedures

Adherence to a strict, step-by-step protocol is essential for the safe handling of 4-[2-(4-Chlorophenoxy)acetyl]benzoic acid.

Preparation:

  • Ensure a calibrated and certified chemical fume hood is operational before handling the solid compound.[12]

  • Verify that an eyewash station and safety shower are readily accessible.[7]

  • Prepare all necessary equipment and reagents before introducing the chemical to the work area.

  • Ensure the work area is clean and free of clutter.

Handling:

  • Don the appropriate PPE as outlined in the table above.

  • Perform all weighing and transfer operations of the solid compound within the chemical fume hood to minimize dust generation and inhalation.[2]

  • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid. Avoid creating dust clouds.

  • When dissolving the compound, add the solid to the solvent slowly to prevent splashing.

  • Keep containers of the chemical tightly closed when not in use.[7]

Post-Handling:

  • Decontaminate the work area with an appropriate solvent, followed by a thorough wash with soap and water.[12]

  • Properly remove and dispose of contaminated gloves and other disposable materials in the designated waste stream.

  • Wash hands thoroughly with soap and water after handling the chemical.[13]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency Situation Response Protocol
Skin Contact Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[3][5][8] Remove contaminated clothing.[3] Seek medical attention if irritation persists.[5][8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][7][8] Seek immediate medical attention.[5][8]
Inhalation Move the affected person to fresh air.[5][7] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[14] Seek medical attention.[5]
Ingestion Do NOT induce vomiting. Rinse mouth with water.[8][10] Seek immediate medical attention.[8]
Small Spill For small spills, absorb with an inert dry material and place it in an appropriate waste disposal container.[15] Clean the spill area thoroughly.
Large Spill Evacuate the area and prevent entry. Contact your institution's environmental health and safety department immediately.
Disposal Plan

As a halogenated organic compound, 4-[2-(4-Chlorophenoxy)acetyl]benzoic acid and its associated waste must be disposed of according to specific protocols.

Waste Segregation:

  • All solid waste (e.g., contaminated gloves, weighing paper) and liquid waste containing this compound must be collected in a designated "Halogenated Organic Waste" container.[2][3]

  • Do not mix halogenated waste with non-halogenated waste streams, as this can significantly increase disposal costs and environmental impact.[4][16]

Container Labeling:

  • Waste containers must be clearly labeled with the words "Hazardous Waste" and a full list of the chemical contents.[3][4] Do not use abbreviations or chemical formulas.[3]

  • Keep waste containers tightly closed except when adding waste.[3][4]

Disposal Procedure:

  • Collect all waste in a compatible, leak-proof container with a screw-top cap.[16]

  • Store the waste container in a designated satellite accumulation area, preferably within a fume hood and in secondary containment.[4]

  • Arrange for waste pickup through your institution's environmental health and safety department.[2]

Visualized Workflows

To further clarify the procedural steps, the following diagrams illustrate key workflows for handling and disposal.

PPE_Donning_Sequence cluster_prep Preparation cluster_face_hands Face and Hand Protection Lab_Coat 1. Lab Coat Goggles 2. Safety Goggles Lab_Coat->Goggles Gloves 3. Nitrile Gloves Goggles->Gloves

Caption: PPE Donning Sequence

Halogenated_Waste_Disposal Start Generate Halogenated Waste Collect Collect in Designated, Labeled Halogenated Waste Container Start->Collect Store Store in Satellite Accumulation Area (Secondary Containment) Collect->Store Request Request Waste Pickup from EHS Store->Request End Proper Disposal Request->End

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.